molecular formula C16H23NO4 B3042116 tert-Butyl N-Cbz-4-aminobutanoate CAS No. 5105-79-3

tert-Butyl N-Cbz-4-aminobutanoate

Cat. No.: B3042116
CAS No.: 5105-79-3
M. Wt: 293.36 g/mol
InChI Key: ILYKWFMHSNJPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-Cbz-4-aminobutanoate (CAS 5105-79-3) is a protected chemical building block essential for synthetic organic and medicinal chemistry research. This compound features dual protection: a tert-butyl ester group and a benzyloxycarbonyl (Cbz) group on the amine, making it a versatile intermediate for the controlled, multi-step synthesis of complex molecules . Its primary research value lies in its role as a key precursor for the synthesis of γ-aminobutyric acid (GABA) derivatives, a significant class of compounds in pharmaceutical development . The Cbz protecting group is stable to a range of conditions but can be cleanly removed via hydrogenolysis to unveil the free amine for further functionalization . Similarly, the acid-labile tert-butyl ester can be selectively deprotected . This orthogonality allows researchers to strategically construct molecular architectures, such as in the exploration of novel Branched-Chain Amino Acid Aminotransferase (BCAT1) inhibitors for cancer research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin or eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-7-11-17-15(19)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYKWFMHSNJPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183257
Record name 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5105-79-3
Record name 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5105-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate, a valuable building block in medicinal chemistry and peptide synthesis. This document details a reliable synthetic protocol and provides extensive characterization data to ensure the identity and purity of the final compound.

Synthesis

The synthesis of tert-Butyl N-Cbz-4-aminobutanoate is most effectively achieved through the Steglich esterification of N-Cbz-4-aminobutanoic acid with tert-butanol. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction under mild conditions, which is particularly advantageous for preventing the acid-catalyzed decomposition of tert-butanol.

Reaction Scheme:
Experimental Protocol

Materials:

  • N-Cbz-4-aminobutanoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of N-Cbz-4-aminobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butanol (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

The structural identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]Assignment
7.36 - 7.28m5H-Ar-H
5.09s2H--O-CH₂ -Ph
4.91br s1H--NH -
3.26 - 3.20m2H--NH-CH₂ -
2.25t2H6.0-CH₂ -COO-
1.84 - 1.74m2H--CH₂-CH₂ -CH₂-
1.43s9H--C(CH₃ )₃

Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃)

Chemical Shift (δ) [ppm]Assignment
172.40C =O (ester)
156.35C =O (carbamate)
136.51Ar-C (quaternary)
128.21Ar-C H
127.81Ar-C H
127.75Ar-C H
80.06-C (CH₃)₃
66.19-O-C H₂-Ph
40.18-NH-C H₂-
32.53-C H₂-COO-
27.81-C(C H₃)₃
24.97-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3340MediumN-H stretch (amide)
~3030MediumC-H stretch (aromatic)
~2970, 2930MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1690StrongC=O stretch (carbamate)
~1530StrongN-H bend (amide)
~1450, 1495MediumC=C stretch (aromatic)
~1250, 1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 4: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺294.1705294.3
[M+Na]⁺316.1525316.3

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start N-Cbz-4-aminobutanoic acid tert-Butanol DMAP Reaction_Vessel Stir at 0°C to RT 12-24h Start->Reaction_Vessel Reagents DCC in DCM Reagents->Reaction_Vessel Filtration Filter DCU Reaction_Vessel->Filtration Reaction Mixture Extraction Aqueous Wash (HCl, NaHCO₃, Brine) Filtration->Extraction Drying Dry (Na₂SO₄) & Concentrate Extraction->Drying Purification Flash Chromatography Drying->Purification Product tert-Butyl N-Cbz-4-aminobutanoate Purification->Product

Caption: Synthetic workflow for this compound.

This guide provides a solid foundation for the synthesis and characterization of this compound. For further applications and safety information, please consult relevant scientific literature and safety data sheets.

tert-Butyl N-Cbz-4-aminobutanoate CAS number and supplier

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to tert-Butyl N-Cbz-4-aminobutanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry, with a particular focus on its application in peptide synthesis and the development of novel therapeutics targeting the GABAergic system.

Chemical Identity and Properties

This compound, also known as tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate, is a derivative of 4-aminobutanoic acid (GABA). In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a tert-butyl ester. This dual protection makes it a versatile reagent for the controlled synthesis of complex molecules.

PropertyValue
CAS Number 5105-79-3
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol

Suppliers

This compound is commercially available from a variety of chemical suppliers. It is advisable to contact the suppliers directly for current pricing, purity, and availability.

Supplier
Chemicalbridge
Amadis Chemical
Apollo Scientific
Sigma-Aldrich
Thermo Fisher Scientific

Experimental Protocols

The primary application of this compound is in the synthesis of peptides and peptidomimetics, where it serves as a protected form of a GABA residue.

General Peptide Coupling Protocol

The incorporation of the GABA moiety into a peptide chain typically involves standard solid-phase or solution-phase peptide synthesis techniques.

  • Deprotection of the coupling partner: If starting with a resin-bound amino acid, the N-terminal protecting group (e.g., Fmoc) is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Activation of this compound: The carboxylic acid of a protected amino acid is activated using a coupling reagent such as HBTU, HATU, or a carbodiimide like DIC in the presence of an activating agent like HOBt.

  • Coupling Reaction: The activated amino acid is then added to the deprotected amino group of the resin-bound peptide or the other amino acid in solution. The reaction is typically carried out in an inert solvent like DMF or NMP in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Monitoring and Washing: The progress of the coupling reaction is monitored using a qualitative test such as the Kaiser test. Upon completion, the resin is thoroughly washed to remove excess reagents and byproducts.

Deprotection Strategies

The Cbz and tert-butyl protecting groups can be removed under different conditions, allowing for selective deprotection.

  • Removal of the Cbz Group: The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis. This involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent such as methanol or ethanol.

  • Removal of the tert-Butyl Ester: The tert-butyl ester is labile to strong acids. It is commonly cleaved using trifluoroacetic acid (TFA), often in a mixture with scavengers like water and triisopropylsilane to prevent side reactions.

Application in Drug Development: Targeting the GABAergic System

Given that this compound is a derivative of GABA, it is a valuable precursor for the synthesis of GABA analogues. These synthetic analogues are designed to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability in the central nervous system.

GABAergic Signaling Pathway

GABA is the main inhibitory neurotransmitter in the brain. It mediates its effects by binding to two major classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The activation of these receptors generally leads to a decrease in neuronal excitability.

GABA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A GABA-A Receptor GABA_cleft->GABA_A Binds GABA_B GABA-B Receptor (GPCR) GABA_cleft->GABA_B Binds GABA_Analogue GABA Analogue GABA_Analogue->GABA_A Modulates GABA_Analogue->GABA_B Modulates Ion_Channel Cl- Channel Opens GABA_A->Ion_Channel G_Protein G-Protein Activation GABA_B->G_Protein Hyperpolarization Neuronal Inhibition Ion_Channel->Hyperpolarization Cl- Influx G_Protein->Hyperpolarization Effector Modulation

Caption: Overview of the GABAergic signaling pathway and potential modulation by GABA analogues.

By synthesizing novel molecules derived from this compound, researchers can develop selective agonists, antagonists, or allosteric modulators of GABA receptors. Such compounds have the potential to be developed into drugs for a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and spasticity.

Quantitative Data

The following table summarizes typical data that would be collected during the synthesis and characterization of a dipeptide using this compound.

ParameterExample ValueMethod
Purity of Starting Material >98%HPLC, NMR
Reaction Yield (Coupling) 85-95%Gravimetric
Reaction Purity (Crude) >90%HPLC
Final Product Purity >98%HPLC
¹H NMR Conforms to expected structure400 MHz NMR
Mass Spectrometry [M+H]⁺ observedESI-MS

This compound is a fundamental building block for the synthesis of modified peptides and GABA analogues. Its well-defined protecting group strategy allows for its versatile use in complex synthetic routes. A thorough understanding of its handling, reaction conditions, and deprotection methods is crucial for its successful application in the development of novel chemical entities for research and therapeutic purposes.

Unveiling the Role of tert-Butyl N-Cbz-4-aminobutanoate: A Synthetic Precursor, Not a Bioactive Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should note that extensive investigation reveals tert-Butyl N-Cbz-4-aminobutanoate primarily serves as a chemical intermediate in the synthesis of biologically active compounds, rather than possessing a direct in vitro mechanism of action on cellular targets or signaling pathways. Literature and database searches do not yield evidence of its function as a bioactive molecule with a defined mechanism. Its utility lies in its chemical structure, which is amenable to the creation of more complex molecules with therapeutic potential.

One prominent application of this compound is in the synthesis of inhibitors for the enzyme γ-aminobutyric acid aminotransferase (GABA-T). GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased GABA levels, a strategy employed in the treatment of conditions such as epilepsy and other neurological disorders.

For instance, this compound is a documented starting material for the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids.[1] These synthesized compounds have been shown to act as potent competitive reversible inhibitors of GABA-T.[1] The inhibitory constant (Ki) for the hydroxy-substituted analogue was reported to be 5 microM.[1]

It is crucial to distinguish the role of a synthetic precursor from that of a pharmacologically active agent. While this compound is integral to the creation of molecules that modulate specific biological pathways, there is no scientific evidence to suggest it directly interacts with cellular machinery to elicit a biological response. Therefore, a detailed technical guide on its "mechanism of action" cannot be constructed.

Synthetic Utility in Drug Discovery

The significance of this compound for researchers lies in its role as a versatile building block. The tert-butyl ester and the carbobenzyloxy (Cbz) protecting group on the amine offer strategic advantages in multi-step organic synthesis, allowing for selective modifications at other parts of the molecule.

Below is a generalized workflow illustrating the use of such a precursor in a drug discovery context.

G cluster_0 Synthetic Chemistry cluster_1 Biological Screening cluster_2 Preclinical Development precursor This compound modification Chemical Modification(s) precursor->modification candidate Bioactive Compound Candidate (e.g., GABA-T Inhibitor) modification->candidate in_vitro In Vitro Assays (e.g., Enzyme Inhibition) candidate->in_vitro cellular Cell-Based Assays in_vitro->cellular lead Lead Compound Identification cellular->lead in_vivo In Vivo Studies (Animal Models) lead->in_vivo tox Toxicology Studies in_vivo->tox clinical Clinical Trials tox->clinical

General drug discovery workflow.

References

Navigating the Solubility Landscape of tert-Butyl N-Cbz-4-aminobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the known properties of tert-Butyl N-Cbz-4-aminobutanoate.

PropertyValue
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
CAS Number 5105-79-3[1]
Appearance Crystalline solid
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 10
Topological Polar Surface Area 64.6 Ų[2]

Qualitative Solubility Profile

Based on purification procedures described in organic synthesis literature, a qualitative understanding of the solubility of this compound can be inferred. The compound is frequently dissolved in chlorinated solvents and ethers for reactions and chromatographic purification.

  • High Solubility: The compound is likely highly soluble in solvents such as dichloromethane (DCM) and chloroform . This is evidenced by their use as solvents in synthetic procedures involving this molecule.

  • Moderate to High Solubility: Solubility in ethyl acetate is also expected to be significant, as it is a common solvent for extraction and chromatography of similar compounds.

  • Lower Solubility: The use of diisopropyl ether and cyclohexane as anti-solvents or components of the mobile phase in purification suggests that the solubility of this compound is lower in these less polar solvents.[3] Precipitation is induced by their addition, indicating that the compound is not freely soluble in them.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate equipped with a thermostat set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

  • Quantitative Analysis (e.g., by HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Dilute the filtered supernatant (from step 3) with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • From the gravimetric analysis, calculate the solubility in g/100 mL or other suitable units.

    • From the HPLC analysis, use the determined concentration and the dilution factor to calculate the solubility in the original supernatant. Express the solubility in desired units (e.g., mg/mL, mol/L).

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep_vials Prepare Vials with Excess Solute and Solvent agitate Agitate at Constant Temperature (e.g., 24-48h) prep_vials->agitate Equilibrate settle Allow Excess Solid to Settle agitate->settle Stop Agitation sample Withdraw and Filter Supernatant settle->sample Collect Sample analyze Quantify Concentration (e.g., HPLC) sample->analyze Analyze calculate Calculate Solubility (mg/mL, mol/L) analyze->calculate Data Processing

Caption: Experimental workflow for determining the solubility of this compound.

References

Unveiling the Biological Profile of N-Cbz-GABA tert-butyl ester: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-GABA tert-butyl ester is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). As a protected form of GABA, this compound holds potential as a research tool or a prodrug to modulate GABAergic neurotransmission. This technical guide synthesizes the currently available information on the biological activity of N-Cbz-GABA tert-butyl ester, focusing on its potential as a prodrug, its interaction with biological systems, and the broader context of GABAergic modulation. It is important to note at the outset that specific, quantitative data on the biological activity of N-Cbz-GABA tert-butyl ester is limited in the public domain. Consequently, this document draws upon data from closely related compounds and general principles of GABA pharmacology to infer its likely biological profile.

Physicochemical Properties and Prodrug Potential

N-Cbz-GABA tert-butyl ester features two key protecting groups: a benzyloxycarbonyl (Cbz) group on the amine and a tert-butyl ester on the carboxylic acid. These modifications render the molecule more lipophilic than GABA itself, which is a zwitterionic and highly polar molecule with poor blood-brain barrier permeability. The increased lipophilicity is expected to enhance its ability to cross cellular membranes, including the blood-brain barrier.

The biological activity of N-Cbz-GABA tert-butyl ester is likely dependent on its metabolic conversion. The tert-butyl ester group is susceptible to enzymatic hydrolysis by esterases present in the body. Research has shown that esterases from Bacillus subtilis and lipase A from Candida antarctica can cleave the tert-butyl ester of N-Cbz-GABA-O(t)Bu, leaving the N-Cbz group intact. This suggests that in a biological system, N-Cbz-GABA tert-butyl ester would primarily act as a prodrug, releasing N-Cbz-GABA. The subsequent fate and activity of N-Cbz-GABA would then determine the ultimate pharmacological effect.

Inferred Biological Activity and Mechanism of Action

Prodrug for N-Cbz-GABA

The primary hypothesis is that N-Cbz-GABA tert-butyl ester serves as a delivery system for N-Cbz-GABA. Upon hydrolysis of the tert-butyl ester, N-Cbz-GABA would be the active metabolite. The biological effects would then depend on the interaction of N-Cbz-GABA with components of the GABAergic system.

Potential Interaction with GABA Receptors

While there is no specific data for N-Cbz-GABA, other N-protected GABA derivatives have been shown to possess biological activity. For instance, derivatives of N-Cbz-alpha-amino-glutarimidooxy carboxylates have demonstrated anticonvulsant and hypnotic activities. This suggests that the N-Cbz moiety does not necessarily abolish interaction with neurological targets. It is plausible that N-Cbz-GABA could interact with GABA receptors (GABA-A or GABA-B) or GABA transporters, although likely with a different affinity and efficacy profile compared to GABA itself.

The following diagram illustrates the hypothetical pathway from administration to potential action:

GAB_Prodrug_Pathway cluster_0 Systemic Circulation cluster_1 Central Nervous System N-Cbz-GABA_tert-butyl_ester_Administered N-Cbz-GABA tert-butyl ester N-Cbz-GABA N-Cbz-GABA N-Cbz-GABA_tert-butyl_ester_Administered->N-Cbz-GABA Esterase Hydrolysis GABA_Receptors GABA Receptors (GABA-A / GABA-B) N-Cbz-GABA->GABA_Receptors Potential Interaction Biological_Effect Potential Neurological Effects GABA_Receptors->Biological_Effect Signal Transduction

Caption: Hypothetical metabolic and activity pathway of N-Cbz-GABA tert-butyl ester.

Experimental Protocols

Due to the lack of specific studies on N-Cbz-GABA tert-butyl ester, this section provides generalized experimental protocols that would be suitable for its biological evaluation, based on methods used for other GABA derivatives.

In Vitro Hydrolysis Assay

Objective: To determine the rate of hydrolysis of N-Cbz-GABA tert-butyl ester to N-Cbz-GABA in the presence of plasma or liver microsomes.

Methodology:

  • Prepare solutions of N-Cbz-GABA tert-butyl ester in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the compound with either fresh plasma (e.g., rat, human) or liver microsomes at 37°C.

  • At various time points, quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

  • Analyze the samples by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of N-Cbz-GABA.

  • Calculate the half-life of the ester in the biological matrix.

Receptor Binding Assays

Objective: To determine the binding affinity of N-Cbz-GABA tert-butyl ester and N-Cbz-GABA for GABA-A and GABA-B receptors.

Methodology:

  • Prepare cell membrane homogenates from tissues or cell lines expressing GABA-A or GABA-B receptors.

  • For GABA-A receptor binding, use a radiolabeled ligand such as [³H]muscimol or [³H]flunitrazepam.

  • For GABA-B receptor binding, use a radiolabeled ligand such as [³H]GABA (in the presence of a GABA-A antagonist) or [³H]baclofen.

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (N-Cbz-GABA tert-butyl ester or N-Cbz-GABA).

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).

Functional Assays

Objective: To assess the functional activity of N-Cbz-GABA tert-butyl ester and N-Cbz-GABA at GABA receptors.

Methodology (Electrophysiology):

  • Use whole-cell patch-clamp recordings from neurons in brain slices or cultured cells expressing GABA receptors.

  • Apply GABA to elicit a baseline current response (e.g., chloride current through GABA-A receptors or potassium current modulation via GABA-B receptors).

  • Co-apply the test compound with GABA to determine if it modulates the GABA-induced current (agonist, antagonist, or allosteric modulator activity).

  • Construct concentration-response curves to determine EC50 or IC50 values.

The following workflow diagram outlines a typical screening cascade for a novel GABAergic compound:

Experimental_Workflow Start N-Cbz-GABA tert-butyl ester Hydrolysis In Vitro Hydrolysis Assay Start->Hydrolysis Binding Receptor Binding Assays (GABA-A, GABA-B) Start->Binding Test parent compound Hydrolysis->Binding If hydrolyzed, test metabolite Function Functional Assays (Electrophysiology) Binding->Function InVivo In Vivo Studies (e.g., Anticonvulsant, Anxiolytic Models) Function->InVivo PKPD Pharmacokinetic/ Pharmacodynamic Modeling InVivo->PKPD End Biological Profile Characterization PKPD->End

Caption: A generalized experimental workflow for characterizing a potential GABA prodrug.

Quantitative Data Summary

As stated previously, there is a lack of specific quantitative biological data for N-Cbz-GABA tert-butyl ester in the public domain. To facilitate future research, the following table templates are provided for the systematic recording of experimental findings.

Table 1: In Vitro Hydrolysis of N-Cbz-GABA tert-butyl ester

Biological MatrixHalf-life (t½, min)Primary Metabolite
Human PlasmaData not availableN-Cbz-GABA (presumed)
Rat PlasmaData not availableN-Cbz-GABA (presumed)
Human Liver MicrosomesData not availableN-Cbz-GABA (presumed)
Rat Liver MicrosomesData not availableN-Cbz-GABA (presumed)

Table 2: Receptor Binding Affinity of N-Cbz-GABA and N-Cbz-GABA tert-butyl ester

CompoundReceptor TargetRadioligandKᵢ (nM)
N-Cbz-GABAGABA-Ae.g., [³H]muscimolData not available
N-Cbz-GABAGABA-Be.g., [³H]baclofenData not available
N-Cbz-GABA tert-butyl esterGABA-Ae.g., [³H]muscimolData not available
N-Cbz-GABA tert-butyl esterGABA-Be.g., [³H]baclofenData not available

Signaling Pathways

The downstream signaling pathways activated by GABA receptors are well-characterized. If N-Cbz-GABA tert-butyl ester, via its metabolite N-Cbz-GABA, interacts with these receptors, it would modulate these pathways.

  • GABA-A Receptor Signaling: Activation of the ionotropic GABA-A receptor leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

  • GABA-B Receptor Signaling: As a G-protein coupled receptor, GABA-B receptor activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), resulting in a slower and more prolonged inhibitory effect.

The diagram below illustrates the canonical signaling pathways of GABA-A and GABA-B receptors.

GABA_Signaling cluster_GABA_A GABA-A Receptor Pathway cluster_GABA_B GABA-B Receptor Pathway GABA_A GABA-A Receptor Cl_Channel Cl⁻ Channel Opening GABA_A->Cl_Channel Cl_Influx Cl⁻ Influx Cl_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition_A Neuronal Inhibition Hyperpolarization->Inhibition_A GABA_B GABA-B Receptor (GPCR) G_Protein Gαi/o Activation GABA_B->G_Protein Adenylyl_Cyclase ↓ Adenylyl Cyclase G_Protein->Adenylyl_Cyclase K_Channel ↑ K⁺ Channel Activity G_Protein->K_Channel Ca_Channel ↓ Ca²⁺ Channel Activity G_Protein->Ca_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Inhibition_B Neuronal Inhibition cAMP->Inhibition_B K_Channel->Inhibition_B Ca_Channel->Inhibition_B

An In-depth Technical Guide to tert-Butyl N-Cbz-4-aminobutanoate Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of tert-butyl N-Cbz-4-aminobutanoate, a key building block in the synthesis of various biologically active compounds. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their role as modulators of the γ-aminobutyric acid (GABA) system.

Introduction

This compound serves as a versatile scaffold for the development of novel therapeutic agents, primarily targeting the GABAergic system. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Analogues and derivatives of this core structure are designed to interact with key components of the GABAergic synapse, such as GABA aminotransferase (GABA-AT) and GABA transporters (GATs), thereby modulating GABA levels and neurotransmission.[1][2] This guide explores the structure-activity relationships (SAR), synthesis methodologies, and biological evaluation of this important class of compounds.

Structural Analogues and Derivatives: Synthesis and Biological Activity

The core structure of this compound can be systematically modified at several positions to generate a diverse library of analogues. Key modifications include alterations to the amino acid backbone, variations of the N-protecting group, and ester modifications. These structural changes significantly influence the biological activity, potency, and selectivity of the resulting compounds.

Modifications of the Amino Acid Backbone

Variations in the length and substitution of the aminobutanoate chain can impact the binding affinity of these compounds for their biological targets. Introducing conformational constraints, such as cyclic structures, can also enhance potency and selectivity.

N-Protecting Group Variations

The carbobenzyloxy (Cbz) group is a common N-protecting group in peptide synthesis. However, replacing it with other moieties can alter the lipophilicity, metabolic stability, and overall pharmacological profile of the derivatives.

Ester Group Modifications

The tert-butyl ester provides steric hindrance and influences the compound's solubility and pharmacokinetic properties. Alternative ester groups can be employed to fine-tune these characteristics.

Table 1: Biological Activity of Selected this compound Analogues and Derivatives

Compound IDStructureTargetActivity (IC50)Reference
1 This compound---
2 3-aminopropanesulfonic acid (APS)GABAA Receptor Binding0.04 µM[3]
3 imidazoleacetic acid (IMA)GABAA Receptor Binding0.4 µM[3]
4 (R)-4d (a pyrrolidine-2-acetic acid derivative)GAT-33.1 µM[4]
5 (S)-4b (a pyrrolidine-2-acetic acid derivative)GAT-10.396 µM[4]
6 (S)-4c (a pyrrolidine-2-acetic acid derivative)GAT-10.343 µM[4]
7 NNC-711GAT-10.04 µM[5]
8 TiagabineGAT-10.07 µM[5]

Note: This table includes data for related GABA analogues to provide a broader context for structure-activity relationships, as specific quantitative data for a wide range of direct this compound analogues is limited in the public domain.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays used to evaluate their activity.

General Synthesis of N-Protected 4-Aminobutanoate Esters

Scheme 1: General Synthetic Route

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection 4-Aminobutanoic_acid 4-Aminobutanoic Acid tert_Butyl_4_aminobutanoate tert-Butyl 4-aminobutanoate 4-Aminobutanoic_acid->tert_Butyl_4_aminobutanoate + tert-Butanol, Acid tert_Butanol tert-Butanol Acid_catalyst Acid Catalyst (e.g., H2SO4) tert_Butyl_4_aminobutanoate_2 tert-Butyl 4-aminobutanoate Final_Product This compound tert_Butyl_4_aminobutanoate_2->Final_Product + Cbz-Cl, Base Benzyl_chloroformate Benzyl Chloroformate (Cbz-Cl) Base Base (e.g., NaHCO3)

Caption: General two-step synthesis of this compound.

Materials:

  • 4-Aminobutanoic acid (GABA)

  • tert-Butanol

  • Concentrated sulfuric acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Esterification:

    • Suspend 4-aminobutanoic acid in tert-butanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain tert-butyl 4-aminobutanoate.

  • N-Protection:

    • Dissolve tert-butyl 4-aminobutanoate in a mixture of DCM and aqueous NaHCO₃ solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add benzyl chloroformate dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to yield pure this compound.

GABA Aminotransferase (GABA-AT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GABA-AT. The activity is determined by a coupled-enzyme reaction that measures the production of NADH.

Materials:

  • Human recombinant GABA-AT

  • GABA

  • α-Ketoglutarate

  • Succinate semialdehyde dehydrogenase (SSADH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, NADP⁺, α-ketoglutarate, and SSADH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add GABA-AT to each well and pre-incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding GABA to each well.

  • Monitor the increase in absorbance at 340 nm for 10-20 minutes, which corresponds to the formation of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

GABA Transporter (GAT-1) Inhibition Assay

This assay measures the inhibition of GABA uptake into synaptosomes or cells expressing the GAT-1 transporter.

Materials:

  • Rat brain synaptosomes or HEK293 cells stably expressing human GAT-1

  • [³H]-GABA (radiolabeled GABA)

  • Krebs-Ringer-HEPES buffer

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a suspension of synaptosomes or GAT-1 expressing cells in Krebs-Ringer-HEPES buffer.

  • Aliquot the cell/synaptosome suspension into tubes.

  • Add the test compound at various concentrations and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the uptake by adding a solution of [³H]-GABA.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-GABA uptake against the logarithm of the test compound concentration.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many this compound analogues and derivatives involves the modulation of the GABAergic system. This is typically achieved through the inhibition of GABA-AT or GATs.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_inhibitors Therapeutic Intervention Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle vGAT GABA_cleft GABA Vesicle->GABA_cleft Release GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABAA Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor Binds to GABA_B_Receptor GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_Receptor Binds to GAT_glia GAT GABA_cleft->GAT_glia Uptake Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_glia GABA GAT_glia->GABA_glia GABA_AT GABA-AT GABA_glia->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA GAT_Inhibitor GAT Inhibitors (e.g., Analogues of This compound) GAT_Inhibitor->GAT1_pre Inhibits GAT_Inhibitor->GAT_glia Inhibits GABA_AT_Inhibitor GABA-AT Inhibitors (e.g., Analogues of This compound) GABA_AT_Inhibitor->GABA_AT Inhibits

Caption: Overview of the GABAergic synapse and points of therapeutic intervention.

  • Inhibition of GABA Transporters (GATs): GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] By inhibiting GATs (primarily GAT-1), these compounds increase the concentration and residence time of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[5]

  • Inhibition of GABA Aminotransferase (GABA-AT): GABA-AT is the primary enzyme responsible for the degradation of GABA.[1] Inhibition of this enzyme leads to an increase in the intracellular concentration of GABA, which can then be released into the synapse.[6]

The development of selective inhibitors for specific GAT subtypes or potent inactivators of GABA-AT is a key strategy in the design of novel drugs for neurological disorders.

Conclusion

This compound and its structural analogues represent a promising class of compounds for the development of novel therapeutics targeting the GABAergic system. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is crucial for the rational design of more potent and selective drug candidates. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development. Further investigation into the quantitative structure-activity relationships and the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into clinical applications.

References

The Strategic Role of tert-Butyl N-Cbz-4-aminobutanoate in Advancing GABAergic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, the development of novel ligands that can modulate the GABAergic system is a significant focus of neuroscience research and drug development. A key challenge in this field is the chemical synthesis of GABA analogs with improved pharmacokinetic and pharmacodynamic properties. tert-Butyl N-Cbz-4-aminobutanoate emerges as a critical intermediate in this endeavor, serving as a protected form of GABA that facilitates the synthesis of diverse derivatives targeting the GABAergic system. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in the context of GABAergic systems research.

Chemical Properties and Synthesis

This compound is a dually protected form of 4-aminobutanoic acid (GABA). The amine group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a tert-butyl ester. This protection strategy is essential for preventing unwanted side reactions during the synthesis of more complex GABA analogs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of GABA. A common synthetic route involves the following key steps:

  • Esterification of GABA: GABA is first converted to its tert-butyl ester. This can be achieved by reacting GABA with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.

  • N-protection of the GABA tert-butyl ester: The resulting tert-butyl 4-aminobutanoate is then reacted with benzyl chloroformate to introduce the Cbz protecting group on the amine, yielding this compound.

Role as a Precursor in GABA Analog Synthesis

The primary role of this compound in the context of GABAergic systems is to serve as a versatile building block for the synthesis of a wide array of GABA analogs. The protecting groups allow for selective modifications at other positions of the molecule or for its incorporation into larger molecular scaffolds.

Deprotection Strategies

The selective removal of the Cbz and tert-butyl protecting groups is a critical aspect of its utility.

  • Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or by treatment with a strong acid. A nucleophilic deprotection protocol using 2-mercaptoethanol in the presence of potassium phosphate has also been described as a milder alternative for sensitive substrates.[2]

  • tert-Butyl Ester Deprotection: The tert-butyl ester is readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[3][4] Aqueous phosphoric acid has been reported as an environmentally benign alternative for this deprotection.[5]

Application in the Development of GABAergic Modulators

While this compound itself is not known to have direct activity on GABA receptors, its utility lies in the synthesis of compounds that do. These derivatives can be designed to target GABA-A or GABA-B receptors with varying potencies and selectivities.

Synthesis of GABA-A Receptor Agonists and Antagonists

By using this compound as a starting material, researchers can synthesize conformationally restricted analogs of GABA that exhibit activity at GABA-A receptors. For instance, it can be a precursor for creating molecules with modified backbones or additional functional groups that can enhance binding affinity or selectivity for specific GABA-A receptor subtypes. One study detailed the synthesis of GABA analogues from 4-aminocyclopent-1-enecarboxylic acid, where a benzylthioether derivative acted as a GABA-A antagonist with an IC50 of 42 µM.[6]

Synthesis of GABA-B Receptor Ligands

Similarly, this protected GABA derivative is instrumental in the synthesis of ligands for GABA-B receptors. Baclofen, a well-known GABA-B agonist, is a classic example of a GABA analog with a phenyl substitution.[7] The synthesis of novel baclofen analogs and other GABA-B receptor modulators can be facilitated by using this compound to introduce the core GABA structure.

Quantitative Data of Derivatives

As this compound is a synthetic intermediate, direct quantitative biological data such as binding affinities (Ki) or efficacy (EC50/IC50) at GABA receptors are not available in the literature. However, the biological activity of GABA analogs synthesized using this precursor has been reported. The following table summarizes representative data for such derivatives.

Derivative ClassTargetAssayResultReference
Benzylthioether of 4-aminocyclopent-1-enecarboxylic acidGABA-A ReceptorInhibition of GABA EC50 doseIC50: 42 µM[6]
Substituted 5-(4-piperidyl)-1,3,4-oxadiazol-derivativesGABA-A Receptor[3H]muscimol bindingMicromolar activity[8]
Novel GABA analogues with heterocyclic scaffoldsGABA-ATIn vitro enzyme inhibitionVaried inhibitory potential[9]

Experimental Protocols

General Protocol for tert-Butyl Ester Deprotection

A common method for the deprotection of the tert-butyl ester involves the use of trifluoroacetic acid (TFA).[3]

  • Dissolve the this compound derivative in a 1:1 mixture of dichloromethane (DCM) and TFA.

  • Stir the solution at room temperature for approximately 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the DCM and TFA under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with water and saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

General Protocol for Cbz Group Deprotection via Hydrogenolysis

The removal of the Cbz group is often achieved through catalytic hydrogenation.

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

GABAA_Signaling_Pathway GABAergic Synaptic Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD substrate GABA_vesicle GABA GAD->GABA_vesicle synthesizes GABA_cleft GABA GABA_vesicle->GABA_cleft exocytosis VGCC Voltage-gated Ca²⁺ Channel Ca Ca²⁺ VGCC->Ca opens Ca->GABA_vesicle triggers release ActionPotential Action Potential ActionPotential->VGCC depolarizes GAT GABA Transporter (GAT) GABA_cleft->GAT reuptake GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA_cleft->GABA_A_Receptor binds to Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion opens channel for Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization influx leads to

Caption: Overview of GABAergic synaptic transmission at a GABA-A receptor.

Synthesis_Workflow Synthetic Utility of this compound Start 4-Aminobutanoic Acid (GABA) Step1 Esterification (e.g., t-BuOAc, HClO₄) Start->Step1 Intermediate1 tert-Butyl 4-aminobutanoate Step1->Intermediate1 Step2 N-Protection (Benzyl Chloroformate) Intermediate1->Step2 Target This compound Step2->Target Step3 Chemical Modification (e.g., coupling reactions) Target->Step3 ModifiedIntermediate Modified GABA Derivative (fully protected) Step3->ModifiedIntermediate Step4a Cbz Deprotection (e.g., H₂, Pd/C) ModifiedIntermediate->Step4a Step4b tert-Butyl Deprotection (e.g., TFA) ModifiedIntermediate->Step4b FinalProduct Biologically Active GABA Analog Step4a->FinalProduct Step4b->FinalProduct

References

The Carbobenzoxy Legacy: A Technical Guide to the Discovery and History of Cbz-Protected Aminobutanoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of the carbobenzoxy (Cbz or Z) protecting group in 1932 marked a pivotal moment in the history of peptide chemistry. Introduced by Max Bergmann and his graduate student Leonidas Zervas, this innovation provided the first reliable method for the reversible protection of amino groups, paving the way for the controlled, stepwise synthesis of peptides.[1][2][][4] This guide delves into the discovery and history of Cbz-protected aminobutanoic acids, compounds that have played a role in the development of peptide synthesis and neuropharmacology. We will explore the historical context of their synthesis, provide detailed experimental protocols based on the foundational Schotten-Baumann reaction, and present key characterization data.

The Dawn of a New Era in Peptide Synthesis: The Carbobenzoxy Group

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge due to the difficulty in selectively protecting the amino group of one amino acid while activating the carboxyl group for amide bond formation. The introduction of the Cbz group, derived from benzyl chloroformate, offered a robust and versatile solution.[1][] The Cbz group is stable under a range of conditions but can be readily cleaved by catalytic hydrogenation, a method that does not affect the newly formed peptide bonds.[5] This orthogonality was a groundbreaking concept that laid the foundation for modern peptide synthesis.

The general method for the introduction of the Cbz group, the Schotten-Baumann reaction, involves the acylation of the amino acid with benzyl chloroformate under alkaline conditions, typically using aqueous sodium hydroxide or sodium carbonate to neutralize the liberated hydrochloric acid.[]

Cbz-Protected Aminobutanoic Acids: A Historical Perspective

While the seminal 1932 paper by Bergmann and Zervas in the Berichte der deutschen chemischen Gesellschaft laid out the general principles of the Cbz group, the specific application to the isomers of aminobutanoic acid—2-aminobutanoic acid, 3-aminobutanoic acid (β-aminobutanoic acid), and 4-aminobutanoic acid (γ-aminobutanoic acid, GABA)—was realized in subsequent work by them and others in the field. These Cbz-protected building blocks became valuable tools for incorporating these non-proteinogenic amino acids into peptide chains.

Of particular note is 4-aminobutanoic acid (GABA), which was identified as the primary inhibitory neurotransmitter in the mammalian central nervous system in 1950.[6][7][8] The ability to protect GABA with the Cbz group was crucial for synthesizing GABA-containing peptides to probe the structure and function of GABAergic systems.

Quantitative Data on Cbz-Protected Aminobutanoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Aminobutanoic acid C₄H₉NO₂103.12291-293 (dec.)[9][10][11]
N-Cbz-2-aminobutanoic acid C₁₂H₁₅NO₄237.25
3-Aminobutanoic acid C₄H₉NO₂103.12189 (dec.)[12]
N-Cbz-3-aminobutanoic acid C₁₂H₁₅NO₄237.25
4-Aminobutanoic acid (GABA) C₄H₉NO₂103.12197-204[13][14]
N-Cbz-4-aminobutanoic acid C₁₂H₁₅NO₄237.26

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Cbz-protected aminobutanoic acids, based on the historical Schotten-Baumann methodology and refined by modern practices.

General Procedure for the Carbobenzoxy Protection of Aminobutanoic Acids

Materials:

  • Aminobutanoic acid isomer (2-aminobutanoic acid, 3-aminobutanoic acid, or 4-aminobutanoic acid)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolution of the Amino Acid: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve one molar equivalent of the aminobutanoic acid in a 1 M aqueous solution of sodium hydroxide.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly and simultaneously add 1.1 molar equivalents of benzyl chloroformate and a sufficient amount of 2 M aqueous sodium hydroxide to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The Cbz-protected amino acid will precipitate as a white solid or oil.

    • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Cbz-protected aminobutanoic acid.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visualizing the Synthesis and Biological Context

To better understand the chemical transformations and the biological significance of these compounds, the following diagrams are provided.

Workflow for the Synthesis of Cbz-Protected Aminobutanoic Acids

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_aa Aminobutanoic Acid Isomer reaction Schotten-Baumann Reaction (aq. NaOH or Na2CO3, 0°C to RT) start_aa->reaction start_cbzcl Benzyl Chloroformate start_cbzcl->reaction wash Wash with Ether reaction->wash acidify Acidify with HCl wash->acidify extract Extract with Organic Solvent acidify->extract dry Dry over Na2SO4/MgSO4 extract->dry product N-Cbz-Aminobutanoic Acid dry->product GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B Binds to Ion_Channel Cl- Influx / K+ Efflux (Hyperpolarization) GABA_A->Ion_Channel Activates GPCR G-protein Signaling GABA_B->GPCR Activates

References

Methodological & Application

Application Notes and Protocols for Peptide Coupling of tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the successful peptide coupling of tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate. This N-Cbz and C-terminal tert-butyl ester protected γ-amino acid is a valuable building block in the synthesis of peptidomimetics and other modified peptide structures. The protocols outlined below focus on common solution-phase coupling methodologies, offering guidance on reagent selection, reaction conditions, and purification strategies to achieve high-yield and high-purity dipeptide products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the fundamental principle of peptide bond formation, highlighting the key roles of protecting groups and coupling reagents. The N-terminal protecting group (in this case, Cbz) prevents self-coupling of the amino acid, while the C-terminal protecting group (tert-butyl ester) on the incoming nucleophile prevents its carboxyl group from reacting. The coupling reagent activates the carboxylic acid of tert-Butyl N-Cbz-4-aminobutanoate, facilitating nucleophilic attack by the amino group of the coupling partner.

PeptideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Steps cluster_products Products A This compound (Carboxyl Component) E Activation of Carboxylic Acid A->E B Amino Acid Ester (Amine Component) F Nucleophilic Attack B->F C Coupling Reagent (e.g., EDC, HATU) C->E D Additive/Base (e.g., HOBt, DIPEA) D->E E->F Activated Intermediate G Peptide Bond Formation F->G H Protected Dipeptide G->H I Byproducts G->I experimental_workflow start Start dissolve_acid Dissolve this compound and HOBt in anhydrous DCM start->dissolve_acid cool_solution Cool to 0 °C dissolve_acid->cool_solution add_edc Add EDC and stir for 30 min (Activation) cool_solution->add_edc add_amine Add free amine to the activated acid solution add_edc->add_amine prepare_amine Prepare free amine from amino acid ester hydrochloride and base prepare_amine->add_amine react Stir at room temperature for 12-24 hours add_amine->react workup Aqueous Work-up (Acid, Base, Brine Washes) react->workup dry_concentrate Dry organic layer and concentrate in vacuo workup->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Application Note: Utilizing tert-Butyl N-Cbz-4-aminobutanoate for the Incorporation of a GABA Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the use of tert-Butyl N-Cbz-4-aminobutanoate as a precursor for incorporating a γ-aminobutyric acid (GABA) linker into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Due to the N-terminal Carboxybenzyl (Cbz) protecting group, this reagent is not directly compatible with standard Fmoc-based SPPS protocols. Therefore, this note details the necessary prerequisite steps to convert the molecule into the synthetically useful Fmoc-4-aminobutanoic acid(tBu) derivative, followed by a detailed protocol for its successful incorporation into a peptide sequence.

Introduction and Principle

γ-Aminobutyric acid (GABA) is a non-proteinogenic amino acid that is often incorporated into peptide sequences to act as a flexible spacer or to induce specific secondary structures such as turns and helices. Its inclusion can significantly impact the pharmacological properties of a peptide, including binding affinity, selectivity, and metabolic stability.

The reagent this compound provides a GABA backbone where the N-terminus is protected by a Cbz group and the C-terminus is protected by a tert-Butyl (tBu) ester. While the tBu group is compatible with standard Fmoc-SPPS (as it is cleaved by trifluoroacetic acid during the final cleavage step), the N-Cbz group is not. Standard Fmoc-SPPS relies on a base-labile Fmoc group for temporary N-terminal protection.

Therefore, to utilize this compound in Fmoc-SPPS, a two-step chemical modification is required first in solution phase:

  • Cbz Deprotection: Removal of the Cbz group via catalytic hydrogenation.

  • Fmoc Protection: Installation of the Fmoc group on the newly freed N-terminus.

The resulting product, Fmoc-4-aminobutanoic acid(tBu) , is a ready-to-use building block for standard automated or manual Fmoc-SPPS.

Experimental Protocols

Protocol 2.1: Conversion of this compound to Fmoc-4-aminobutanoic acid(tBu)

This protocol outlines the necessary solution-phase conversion before the reagent can be used in SPPS.

Step A: Cbz Group Deprotection (Hydrogenolysis)

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add Palladium on charcoal (Pd/C, 10% w/w) catalyst to the solution (typically 5-10 mol%).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, tert-Butyl 4-aminobutanoate. This product is often used in the next step without further purification.

Step B: N-terminal Fmoc Protection

  • Dissolve the crude tert-Butyl 4-aminobutanoate (1 equivalent) from the previous step in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Add a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.2 equivalents) in dioxane to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, perform an aqueous workup. Acidify the mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, Fmoc-4-aminobutanoic acid(tBu), by column chromatography on silica gel to obtain the final, SPPS-ready building block.

Diagram 1: Synthesis of SPPS-Ready GABA Building Block

G cluster_0 Solution-Phase Preparation start tert-Butyl N-Cbz-4-aminobutanoate step1 Cbz Deprotection (H₂, Pd/C) start->step1 intermediate tert-Butyl 4-aminobutanoate step1->intermediate step2 Fmoc Protection (Fmoc-Cl, Base) intermediate->step2 end Fmoc-4-aminobutanoic acid(tBu) (Ready for SPPS) step2->end G Start Resin with N-terminal Amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection If Fmoc is present Coupling Couple Fmoc-GABA(tBu)-OH (HBTU/DIPEA in DMF) Start->Coupling If amine is free Wash1 DMF Wash Fmoc_Deprotection->Wash1 Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Resin with Elongated Chain (N-terminal Fmoc) Wash2->End Loop_Next_AA Continue for next amino acid End->Loop_Next_AA Loop_Next_AA->Fmoc_Deprotection

Application Notes and Protocols: Chemoselective Cbz Deprotection of tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the Carboxybenzyl (Cbz or Z) protecting group from nitrogen atoms is a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. When the substrate also contains an acid-sensitive moiety, such as a tert-butyl ester, the choice of deprotection conditions becomes paramount to avoid cleavage of the ester. This document provides detailed application notes and protocols for the chemoselective deprotection of the Cbz group from tert-Butyl N-Cbz-4-aminobutanoate, yielding tert-Butyl 4-aminobutanoate.

The primary challenge lies in the orthogonality of the Cbz and tert-butyl protecting groups. While Cbz groups are classically removed by hydrogenolysis, and tert-butyl esters are cleaved under acidic conditions, some reagents and conditions can lead to the loss of both groups.[1][2][3] Therefore, careful selection of the deprotection method is essential for achieving high yields of the desired product. This document outlines several reliable methods, with a focus on catalytic hydrogenation and milder chemical alternatives.

Deprotection Methods Overview

Several methods can be employed for the deprotection of the Cbz group. The most common and effective methods for substrates containing acid-labile groups are:

  • Catalytic Hydrogenation: This is the most widely used method for Cbz deprotection. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[4]

    • Using Hydrogen Gas: The traditional method utilizes hydrogen gas, often at atmospheric or slightly elevated pressure.

    • Transfer Hydrogenation: This method uses a hydrogen donor in situ, avoiding the need for handling hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[5]

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can effect the removal of the Cbz group under mild conditions that are compatible with tert-butyl esters.[6][7]

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize quantitative data for various Cbz deprotection methods applicable to substrates similar to this compound. The data is compiled from literature sources and represents typical yields and reaction conditions.

MethodCatalyst/ReagentHydrogen Source/AdditiveSolvent(s)Temperature (°C)Time (h)Typical Yield (%)Reference(s)
Catalytic Hydrogenation 5-10% Pd/CH₂ (1 atm)MeOH, EtOH, EtOAcRoom Temp1-16>95[4]
Transfer Hydrogenation 10% Pd/CAmmonium FormateMeOH, EtOHRoom Temp - 400.5-4>90
10% Pd/C1,4-CyclohexadieneEtOHReflux2-8>90
Lewis Acid-Mediated AlCl₃HFIPCH₂Cl₂Room Temp1-3~90[7]

Table 1: General Comparison of Cbz Deprotection Methods.

Catalyst Loading (mol%)Hydrogen SourcePressureSolventReaction Time (h)Yield of tert-Butyl 4-aminobutanoate (%)Notes
1-5 mol% 10% Pd/CH₂1 atmMeOH2-4>98Standard, reliable method. Reaction progress should be monitored by TLC or LC-MS.
5-10 mol% 10% Pd/CH₂50 psiEtOAc1-2>99Higher pressure can accelerate the reaction.[5]
10 mol% 10% Pd/CAmmonium Formate (5 eq)N/AEtOH1-390-95Good alternative to H₂ gas. The reaction can sometimes be sluggish and require gentle heating.
20 mol% Pd(OH)₂/CH₂1 atmMeOH4-8>95Pearlman's catalyst can be effective for more stubborn deprotections.

Table 2: Detailed Conditions for Catalytic Hydrogenation of this compound.

Experimental Protocols

Protocol 1: Cbz Deprotection using Catalytic Hydrogenation with H₂ Gas

This protocol describes the standard procedure for the removal of a Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Celite®

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.1-0.2 M), add 10% Pd/C (5-10 mol%).

  • The reaction flask is securely sealed and purged with an inert gas (N₂ or Ar).

  • Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere is replaced with hydrogen.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically a balloon is sufficient for atmospheric pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen.

  • The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the reaction solvent. Caution: The palladium catalyst on Celite can be pyrophoric and should not be allowed to dry completely in the air.[8] It should be kept wet with solvent and disposed of appropriately.

  • The filtrate is concentrated under reduced pressure to afford the crude tert-Butyl 4-aminobutanoate.

  • The crude product can be purified by column chromatography if necessary, though it is often of high purity.

Protocol 2: Cbz Deprotection using Transfer Hydrogenation with Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.1-0.2 M) in a round-bottom flask.

  • Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

  • Carefully add 10% Pd/C (10 mol%) to the reaction mixture under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • After completion, the catalyst is removed by filtration through a pad of Celite®, washing with the reaction solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between a saturated aqueous sodium bicarbonate solution and a suitable organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst purge Purge with Inert Gas add_catalyst->purge introduce_h2 Introduce Hydrogen Source (H₂ gas or Transfer Reagent) purge->introduce_h2 react Stir at Appropriate Temperature introduce_h2->react monitor Monitor Reaction (TLC/LC-MS) react->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify (if necessary) concentrate->purify end_product tert-Butyl 4-aminobutanoate purify->end_product

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

chemical_transformation cluster_reactants cluster_reagents cluster_products reactant This compound product tert-Butyl 4-aminobutanoate reactant->product Deprotection reagents Pd/C, H₂ (or HCO₂NH₄) ____________________ Solvent (e.g., MeOH) byproduct1 Toluene byproduct2 CO₂

Caption: Chemical transformation during the Cbz deprotection of this compound.

Conclusion

The chemoselective deprotection of the Cbz group in the presence of a tert-butyl ester is a readily achievable transformation with the appropriate choice of methodology. Standard catalytic hydrogenation with Pd/C and hydrogen gas offers high yields and purity. For laboratories where the handling of hydrogen gas is a concern, transfer hydrogenation with ammonium formate provides a safe and effective alternative. These methods are robust, scalable, and generally provide the desired product in excellent yield without affecting the acid-labile tert-butyl ester. It is always recommended to monitor the reaction progress to avoid over-reduction or side reactions.

References

Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a promising avenue in drug discovery. They often exhibit improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better bioavailability, compared to their natural peptide counterparts. A key strategy in the design of peptidomimetics is the incorporation of non-canonical amino acids. Tert-Butyl N-Cbz-4-aminobutanoate, a derivative of γ-aminobutyric acid (GABA), is a valuable building block in this context. Its incorporation into a peptide backbone introduces flexibility and can alter the conformational landscape of the resulting molecule, potentially leading to enhanced biological activity and improved drug-like properties.

The Cbz (benzyloxycarbonyl) protecting group on the amine and the tert-butyl ester on the carboxyl group allow for orthogonal protection strategies, making it compatible with standard solid-phase peptide synthesis (SPPS) methodologies, particularly the widely used Fmoc/tBu strategy.

Physicochemical Properties and Spectral Data

PropertyValue
CAS Number 5105-79-3
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and methanol

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data:

Data TypeDescription
¹H NMR (CDCl₃, 300 MHz) δ 7.36-7.28 (m, 5H), 5.09 (s, 2H), 4.91 (s, 1H), 3.26-3.20 (m, 2H), 2.25 (t, J = 6 Hz, 2H), 1.84-1.74 (m, 2H), 1.43 (s, 9H)[1]
¹³C NMR (CDCl₃, 75 MHz) δ 172.40, 156.35, 136.51, 128.21, 127.81, 127.75, 80.06, 66.19, 40.18, 32.53, 27.81, 24.97[1]
ESI-MS Calculated for [C16H23NO4]+: 293.16, found: 293.3 [M+H]+, 316.3 [M+Na]+[1]

Applications in Peptidomimetic Design

The incorporation of a GABA moiety using this compound can confer several advantageous properties to a peptide:

  • Increased Flexibility: The longer, more flexible backbone introduced by the 4-aminobutanoic acid unit can allow the peptidomimetic to adopt conformations that are not accessible to the parent peptide, potentially leading to novel or enhanced receptor interactions.

  • Enhanced Enzymatic Stability: The non-natural amino acid structure can hinder recognition by proteases, thereby increasing the half-life of the peptidomimetic in biological systems.

  • Improved Pharmacokinetic Profile: The altered polarity and conformational properties can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Benzyl chloroformate (Cbz-Cl)

  • Tert-butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • N-Protection of GABA:

    • Dissolve 4-aminobutanoic acid in a 10% aqueous solution of sodium bicarbonate.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-4-aminobutanoic acid.

  • Tert-butyl Esterification:

    • Dissolve the N-Cbz-4-aminobutanoic acid in dichloromethane.

    • Add 4-(dimethylamino)pyridine (0.1 eq) and tert-butanol (3.0 eq).

    • Slowly add dicyclohexylcarbodiimide (1.2 eq) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a white solid.[1]

Synthesis_of_tert_Butyl_N_Cbz_4_aminobutanoate cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Esterification GABA 4-Aminobutanoic Acid (GABA) Cbz_GABA N-Cbz-4-aminobutanoic acid GABA->Cbz_GABA Cbz-Cl, NaHCO₃ Target This compound Cbz_GABA->Target tBuOH, DCC, DMAP SPPS_Workflow Start Fmoc-Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-Amino Acid(s) Deprotect1->Couple_AA Deprotect2 Fmoc Deprotection Couple_AA->Deprotect2 Couple_GABA Couple this compound Deprotect2->Couple_GABA Cleave Cleavage & Deprotection (TFA cocktail) Couple_GABA->Cleave Purify RP-HPLC Purification Cleave->Purify GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) VGCC VGCC G_protein->VGCC Inhibits (via Gβγ) cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Ca_ion Ca2+ VGCC->Ca_ion Agonist GABA-mimetic Peptide Agonist->GABAB_R Binds ATP ATP Inhibition Inhibition cAMP->Inhibition Efflux Efflux Influx Influx Activation Activation

References

Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl N-Cbz-4-aminobutanoate is a valuable bifunctional building block in medicinal chemistry and drug discovery. It incorporates a gamma-aminobutyric acid (GABA) scaffold, a crucial inhibitory neurotransmitter in the central nervous system. The presence of two orthogonal protecting groups, the carboxybenzyl (Cbz) group on the amine and the tert-butyl ester on the carboxylic acid, allows for selective deprotection and subsequent derivatization. This enables the synthesis of a diverse range of GABA analogs and other bioactive molecules with potential therapeutic applications in neurological disorders, pain management, and oncology.

These application notes provide an overview of the utility of this compound, along with detailed protocols for its application in the synthesis of GABA-T inhibitors and for the selective deprotection of its functional groups.

Key Applications in Drug Discovery

This compound serves as a versatile starting material for the synthesis of various compounds, primarily targeting the GABAergic system. The Cbz and tert-butyl protecting groups offer distinct advantages in multi-step synthetic routes. The tert-butyl ester provides steric hindrance, preventing unwanted reactions at the carboxyl group, while the Cbz group offers robust protection for the amine, which can be removed under specific conditions that do not affect the tert-butyl ester.

Synthesis of GABA Transaminase (GABA-T) Inhibitors

GABA-T is a key enzyme responsible for the degradation of GABA. Inhibitors of GABA-T can increase the concentration of GABA in the brain, a strategy employed in the treatment of epilepsy and other neurological disorders. This compound has been utilized as a precursor for the synthesis of potent GABA-T inhibitors.[1]

Synthesis of GABA Analogs and Peptidomimetics

The GABA scaffold is a common motif in the design of molecules targeting GABA receptors. By selectively deprotecting either the amine or the carboxylic acid of this compound, medicinal chemists can introduce a variety of substituents to explore the structure-activity relationships (SAR) of novel GABA analogs. This building block can also be incorporated into peptide sequences to create peptidomimetics with enhanced stability and cell permeability.

Data Presentation

Compound ClassTargetTherapeutic AreaReference
4-Amino-2-(substituted methyl)-2-butenoic acidsGABA Transaminase (GABA-T)Neurology (e.g., Epilepsy)[1]
GABA Derivatives with Bridged Bicyclic SkeletonsBranched-Chain Amino Acid Transaminase 1 (BCAT1)Oncology[2]
GABA EstersGABA ProdrugsNeurology, Pain[3][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(hydroxymethyl)-2-butenoic Acid (A GABA-T Inhibitor Analog)

This protocol is adapted from the synthetic strategy for 4-amino-2-(substituted methyl)-2-butenoic acids.[1] It outlines the initial steps for the alpha-functionalization of Cbz-protected tert-butyl 4-aminobutanoate.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution

  • Phenylselenyl chloride (PhSeCl)

  • Formaldehyde solution

  • Hydrogen peroxide (30%)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Slowly add a solution of LDA (1.1 equivalents) and stir the mixture for 30 minutes at -78 °C to form the enolate.

  • Selenenylation: Add a solution of phenylselenyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up 1: Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the α-phenylseleno derivative.

  • Hydroxymethylation: Dissolve the purified α-phenylseleno derivative in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.1 equivalents) and stir for 30 minutes. Add an excess of formaldehyde solution and stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Work-up 2: Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Oxidative Elimination: Dissolve the crude product from the previous step in a mixture of THF and water. Add hydrogen peroxide (30%, 5 equivalents) dropwise at 0 °C. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Final Work-up: Add water and extract with diethyl ether. Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate. Purify the residue by silica gel chromatography to yield the tert-butyl ester of the desired product.

  • Deprotection: The final product, 4-amino-2-(hydroxymethyl)-2-butenoic acid, can be obtained by subsequent deprotection of the Cbz and tert-butyl groups (see Protocol 2).

Protocol 2: Deprotection of this compound

This protocol provides methods for the selective or complete deprotection of the protecting groups.

A. Selective Deprotection of the Tert-Butyl Ester

This procedure utilizes trifluoroacetic acid (TFA) to cleave the tert-butyl ester while leaving the Cbz group intact.[5][6]

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the DCM and TFA under reduced pressure.

  • To the residue, add cold diethyl ether to precipitate the product.

  • Collect the solid by filtration and wash with cold diethyl ether to obtain the Cbz-protected amino acid.

B. Deprotection of the Cbz Group (Hydrogenolysis)

This method removes the Cbz group, leaving the tert-butyl ester intact.

Materials:

  • This compound derivative

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H2) balloon

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Add Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

C. Complete Deprotection

To obtain the final free amino acid (GABA or its derivative), a two-step deprotection is typically performed. First, the tert-butyl ester is removed with TFA as described in Protocol 2A. The resulting Cbz-protected acid is then subjected to hydrogenolysis as described in Protocol 2B.

Visualizations

Synthetic_Workflow start This compound alpha_func α-Functionalization (e.g., Selenenylation, Hydroxymethylation) start->alpha_func elimination Oxidative Elimination alpha_func->elimination deprotection_tbu Tert-Butyl Deprotection (TFA) elimination->deprotection_tbu deprotection_cbz Cbz Deprotection (Hydrogenolysis) deprotection_tbu->deprotection_cbz final_product GABA-T Inhibitor Analog deprotection_cbz->final_product GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba gaba_t_pre GABA-T gaba->gaba_t_pre Degradation gaba_receptor GABA Receptor gaba->gaba_receptor Binding ion_channel Ion Channel (e.g., Cl-) gaba_receptor->ion_channel hyperpolarization Hyperpolarization (Inhibition) ion_channel->hyperpolarization

References

Application Note: A Synthetic Route to β-Aryl GABA Receptor Modulators Using tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its actions are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. Modulators of these receptors are of significant therapeutic interest for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

This application note outlines a synthetic strategy for the preparation of β-aryl GABA analogues, a class of compounds known to include potent GABA receptor modulators such as baclofen. The synthesis commences with the readily available starting material, tert-Butyl N-Cbz-4-aminobutanoate, and employs a palladium-catalyzed α-arylation as the key bond-forming step.

Proposed Synthetic Route

The proposed two-step synthesis involves the α-arylation of this compound followed by a one-pot deprotection of both the N-Cbz and tert-butyl ester protecting groups to yield the desired β-aryl GABA analogue.

Scheme 1: Overall Synthetic Route

This approach offers a convergent and efficient pathway to a library of β-aryl GABA analogues by varying the aryl halide coupling partner.

Experimental Protocols

1. Palladium-Catalyzed α-Arylation of this compound

This protocol is adapted from established methods for the α-arylation of esters.[1][2]

  • Materials:

    • This compound

    • Aryl halide (e.g., 4-chlorobromobenzene)

    • Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))

    • P(t-Bu)₃ (Tri-tert-butylphosphine)

    • LiHMDS (Lithium bis(trimethylsilyl)amide)

    • Anhydrous toluene

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add Pd(dba)₂ (0.02 mmol), P(t-Bu)₃ (0.04 mmol), this compound (1.1 mmol), and the aryl halide (1.0 mmol).

    • Add anhydrous toluene (3 mL) to the flask.

    • In a separate flask, prepare a solution of LiHMDS (1.2 mmol) in anhydrous toluene.

    • Slowly add the LiHMDS solution to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the α-arylated intermediate.

2. Deprotection of the α-Aryl Intermediate

This protocol describes a one-pot deprotection of both the N-Cbz and tert-butyl ester groups via hydrogenolysis followed by acidic workup.

  • Materials:

    • α-Aryl intermediate from the previous step

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the α-aryl intermediate (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

    • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

    • Fit the flask with a hydrogen-filled balloon and stir the suspension vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • To the filtrate, add concentrated HCl (2.0 mL) and stir at room temperature for 4-6 hours to effect the cleavage of the tert-butyl ester.

    • Concentrate the solution in vacuo to obtain the hydrochloride salt of the β-aryl GABA analogue.

    • The product can be further purified by recrystallization.

Data Presentation

The following table summarizes the expected reaction conditions and yields for the proposed synthetic route, based on analogous transformations reported in the literature.

StepKey ReagentsSolventTemperatureTime (h)Yield (%)
α-Arylation Pd(dba)₂, P(t-Bu)₃, LiHMDSToluene80 °C12-2470-90
Deprotection H₂, 10% Pd/C; Conc. HClMethanolrt16-3085-95

Visualizations

Below are diagrams illustrating the synthetic workflow, a plausible catalytic cycle for the α-arylation, and the signaling pathways of GABAA and GABAB receptors.

synthetic_workflow start This compound intermediate α-Aryl Intermediate start->intermediate Pd-catalyzed α-Arylation final_product β-Aryl GABA Analogue intermediate->final_product Deprotection (H₂, Pd/C; HCl)

Caption: Synthetic workflow for the preparation of β-aryl GABA analogues.

catalytic_cycle Pd(0)L Pd(0)L ArPd(II)(X)L ArPd(II)(X)L Pd(0)L->ArPd(II)(X)L Oxidative Addition (Ar-X) ArPd(II)(Enolate)L ArPd(II)(Enolate)L ArPd(II)(X)L->ArPd(II)(Enolate)L Deprotonation (Base, Ester) ArPd(II)(Enolate)L->Pd(0)L Reductive Elimination Product Product ArPd(II)(Enolate)L->Product

Caption: Plausible catalytic cycle for the Pd-catalyzed α-arylation.

GABAA_signaling cluster_membrane Postsynaptic Membrane GABA_A GABAA Receptor (Ligand-gated Cl⁻ channel) Cl_in Cl⁻ Influx GABA_A->Cl_in Opens GABA GABA GABA->GABA_A Binds Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_in->Hyperpolarization Causes

Caption: Signaling pathway of the ionotropic GABAA receptor.

GABAB_signaling cluster_membrane Presynaptic/Postsynaptic Membrane GABA_B GABAB Receptor (GPCR) G_protein Gi/o Protein GABA_B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx GABA GABA GABA->GABA_B Binds

Caption: Signaling pathway of the metabotropic GABAB receptor.

Conclusion

The synthetic route detailed in this application note provides a robust and versatile method for the preparation of β-aryl GABA analogues, a promising class of GABA receptor modulators. The use of this compound as a starting material, combined with a palladium-catalyzed α-arylation, allows for the efficient construction of the core scaffold. This strategy is amenable to the generation of diverse libraries of compounds for structure-activity relationship studies and drug discovery efforts targeting the GABAergic system.

References

Application Notes and Protocols for HPLC Purification of tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-Cbz-4-aminobutanoate is a key intermediate in the synthesis of various pharmaceutical compounds and peptidomimetics. The Cbz (carboxybenzyl) and tert-butyl ester protecting groups provide orthogonal protection of the amine and carboxylic acid functionalities of γ-aminobutyric acid (GABA), respectively. Efficient purification of this compound after synthesis is crucial to ensure high purity for subsequent reaction steps. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such intermediates, offering high resolution and scalability.

This document provides detailed application notes and protocols for the purification of this compound using both normal-phase and reversed-phase preparative HPLC.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
Appearance White to off-white solid or colorless oil
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Insoluble in water.
UV Chromophore Benzyloxycarbonyl (Cbz) group
UV λmax ~254 nm

HPLC Purification Strategies

Due to the presence of the aromatic Cbz group, UV detection at 254 nm is the primary method for monitoring the purification. The choice between normal-phase and reversed-phase HPLC will depend on the nature of the impurities present in the crude reaction mixture.

  • Normal-Phase HPLC: This is often the preferred method for compounds that are soluble in organic solvents and have moderate polarity. It is particularly effective for separating isomers and removing non-polar impurities. A common approach for compounds like this compound is to use a silica-based stationary phase with a non-polar mobile phase.

  • Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for a wide range of polar and moderately non-polar compounds. It is effective for removing polar impurities. A C18 stationary phase with a polar mobile phase is typically employed.

Experimental Protocols

Sample Preparation
  • Dissolve the crude this compound reaction mixture in a minimal amount of a suitable solvent.

    • For normal-phase HPLC, a solvent like dichloromethane or the initial mobile phase mixture is recommended.

    • For reversed-phase HPLC, a solvent mixture such as 50:50 acetonitrile:water or methanol is suitable.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection onto the HPLC system.

Protocol 1: Normal-Phase Preparative HPLC

This protocol is based on purification methods used for structurally similar Cbz-protected amino acid esters.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Stationary Phase Silica Gel, 10 µm particle size
Column Dimensions 250 x 21.2 mm
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient 10% to 50% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration and column loading)
Column Temperature Ambient

Representative Data:

AnalyteRetention Time (min)Peak Width (min)Tailing FactorPurity (%)Recovery (%)
This compound12.50.81.2>98~90
Non-polar impurities< 8.0----
Polar impurities> 18.0----
Protocol 2: Reversed-Phase Preparative HPLC

This protocol is a general starting point for the purification of N-protected amino acids and their esters.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Stationary Phase C18, 10 µm particle size
Column Dimensions 250 x 21.2 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% to 80% B over 25 minutes
Flow Rate 18 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration and column loading)
Column Temperature Ambient

Representative Data:

AnalyteRetention Time (min)Peak Width (min)Tailing FactorPurity (%)Recovery (%)
This compound15.21.01.3>99~92
Polar impurities< 10.0----
Less polar impurities> 20.0----

Logical Workflow for HPLC Purification

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification crude_product Crude Reaction Mixture dissolve Dissolve in Appropriate Solvent crude_product->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system Preparative HPLC System filter->hplc_system fraction_collection Fraction Collection (UV Triggered) hplc_system->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure Product purity_analysis->pure_product Confirm Purity solvent_evaporation->pure_product

Caption: General workflow for the HPLC purification of this compound.

Signaling Pathway for Method Selection

The choice between normal-phase and reversed-phase HPLC is often dictated by the impurity profile of the crude material. The following diagram outlines a decision-making pathway for selecting the appropriate purification method.

Method_Selection start Crude Product Analysis (TLC or Analytical HPLC) impurity_profile Determine Impurity Profile start->impurity_profile non_polar_impurities Primarily Non-Polar Impurities impurity_profile->non_polar_impurities Non-polar polar_impurities Primarily Polar Impurities impurity_profile->polar_impurities Polar normal_phase Normal-Phase HPLC purified_product_np Purified Product normal_phase->purified_product_np reversed_phase Reversed-Phase HPLC purified_product_rp Purified Product reversed_phase->purified_product_rp non_polar_impurities->normal_phase polar_impurities->reversed_phase

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl N-Cbz-4-aminobutanoate is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of both a tert-butyl ester and a carboxybenzyl (Cbz) protecting group allows for orthogonal deprotection strategies, making it a versatile intermediate. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and scalable procedure.

Reaction Scheme

The synthesis involves the protection of the primary amine of tert-butyl 4-aminobutanoate with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a classic Schotten-Baumann reaction, is well-suited for large-scale production due to its typically high yields and the use of readily available and relatively inexpensive reagents.

Reaction_Scheme reactant1 tert-Butyl 4-aminobutanoate (or its HCl salt) reaction_center + reactant1->reaction_center reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->reaction_center product This compound base Base (e.g., Na2CO3) base->reaction_center solvent Solvent (e.g., Dichloromethane/Water) solvent->reaction_center reaction_center->product

Caption: Chemical scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a large-scale synthesis, assuming the starting material is tert-butyl 4-aminobutanoate hydrochloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)Notes
tert-Butyl 4-aminobutanoate HCl58640-01-0195.69[1]1.0Starting material
Sodium Carbonate (Na₂CO₃)497-19-8105.992.2Base
Benzyl Chloroformate (Cbz-Cl)501-53-1170.59[2]1.1Protecting agent
Dichloromethane (DCM)75-09-284.93-Organic solvent
Deionized Water7732-18-518.02-Aqueous solvent
Brine (saturated NaCl solution)---For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent
Equipment
  • Large-volume jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Large separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator with a large-capacity flask.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Procedure
  • Reaction Setup:

    • To a jacketed reactor equipped with an overhead stirrer, add tert-butyl 4-aminobutanoate hydrochloride (1.0 eq.).

    • Add deionized water (approx. 5 volumes relative to the starting material) and dichloromethane (DCM, approx. 5 volumes).

    • Begin vigorous stirring to create a biphasic mixture.

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Basification:

    • Slowly add sodium carbonate (2.2 eq.) portion-wise to the stirred mixture, ensuring the temperature remains below 10 °C. The addition will cause some gas evolution (CO₂).

    • Stir the mixture for 30 minutes at 0-5 °C after the addition is complete to ensure full neutralization of the hydrochloride salt and to establish a basic aqueous phase (pH 8-10)[3].

  • Cbz-Protection:

    • Slowly add benzyl chloroformate (1.1 eq.) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Extraction:

    • Stop stirring and allow the layers to separate.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 2 volumes).

    • Combine all organic layers.

    • Wash the combined organic layer with 1 M HCl (2 x 3 volumes), followed by deionized water (2 x 3 volumes), and finally with brine (1 x 3 volumes).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.

  • Purification (Optional):

    • For higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. However, for many applications, the crude product may be of sufficient purity.

Safety Precautions
  • Benzyl chloroformate is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood with appropriate PPE[2].

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • The reaction is exothermic, especially during the addition of benzyl chloroformate. Maintain strict temperature control.

Quantitative Data

ParameterValueSource
Molecular Formula C₁₆H₂₃NO₄-
Molecular Weight 293.36 g/mol -
Appearance Colorless oil or white solidTypical
Expected Yield 85-95%Literature
¹H NMR (300 MHz, CDCl₃) δ 7.36-7.28 (m, 5H), 5.09 (s, 2H), 4.91 (s, 1H), 3.26-3.20 (m, 2H), 2.25 (t, J = 6 Hz, 2H), 1.84-1.74 (m, 2H), 1.43 (s, 9H).[4]
¹³C NMR (75 MHz, CDCl₃) δ 172.40, 156.35, 136.51, 128.21, 127.81, 127.75, 80.06, 66.19, 40.18, 32.53, 27.81, 24.97.[4]

Visualizations

Experimental Workflow

Experimental_Workflow start Start: Reagents in Reactor charge_reagents 1. Charge Reactor - tert-Butyl 4-aminobutanoate HCl - Water & DCM start->charge_reagents cool 2. Cool to 0-5 °C charge_reagents->cool add_base 3. Add Na2CO3 (pH 8-10) cool->add_base add_cbzcl 4. Add Cbz-Cl (0-5 °C) add_base->add_cbzcl warm_stir 5. Warm to RT & Stir add_cbzcl->warm_stir workup 6. Work-up - Separate Layers - Extract with DCM warm_stir->workup wash 7. Wash Organic Layer - 1M HCl - Water - Brine workup->wash dry_concentrate 8. Dry & Concentrate - Na2SO4 - Rotary Evaporation wash->dry_concentrate purify 9. Purification (Optional) - Column Chromatography dry_concentrate->purify end End: Final Product purify->end

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate Reaction with Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the formation of amide bonds is a cornerstone chemical transformation. The efficient and stereochemically pure coupling of carboxylic acids and amines is paramount for the construction of complex peptides and small molecule therapeutics. This document provides detailed application notes and protocols for the reaction of tert-Butyl N-Cbz-4-aminobutanoate, a valuable building block, with primary amines using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Additionally, the role of HOBt (Hydroxybenzotriazole) as a common additive in peptide coupling reactions is discussed.

This compound possesses a carboxylic acid functional group that can be activated for amide bond formation, an N-terminus protected by a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions, and a tert-butyl ester protecting the C-terminus of the aminobutanoic acid backbone. This trifunctional nature makes it a versatile synthon in medicinal chemistry.

Coupling Reagents: A Comparative Overview

Peptide coupling reagents are essential for activating the carboxyl group of an N-protected amino acid, facilitating its reaction with the amino group of another molecule to form a stable amide bond.

HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and rapid reaction kinetics.[1] It is particularly effective for coupling sterically hindered amino acids and for minimizing racemization.[1] HATU activates the carboxylic acid by forming a highly reactive OAt-ester intermediate.[2]

HOBt is a widely used additive in peptide synthesis, typically in conjunction with carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1] Its primary role is to suppress racemization and improve coupling efficiency by forming an active HOBt-ester, which is less prone to side reactions than the O-acylisourea intermediate formed with carbodiimides alone.[1] While HATU already contains a HOAt (1-hydroxy-7-azabenzotriazole) moiety, which is more effective than HOBt in preventing racemization, understanding the function of HOBt is crucial for a comprehensive knowledge of peptide coupling chemistry.

Data Presentation: Typical Reaction Parameters for HATU-mediated Coupling

The following table summarizes typical stoichiometries and reaction conditions for the coupling of an N-protected amino acid with a primary amine using HATU. These values serve as a general guideline and may require optimization for specific substrates.

ComponentStoichiometric Ratio (relative to Carboxylic Acid)Typical ConcentrationNotes
This compound1.0 equivalent0.1 - 0.5 MThe limiting reagent.
Primary Amine1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
HATU1.0 - 1.2 equivalentsA slight excess ensures full activation of the carboxylic acid.
Tertiary Base (e.g., DIPEA, TEA)2.0 - 3.0 equivalentsEssential to neutralize the generated hexafluorophosphate salt and maintain a basic pH for the reaction.
Solvent (e.g., DMF, DCM, ACN)-Anhydrous polar aprotic solvents are preferred to ensure solubility of reagents and prevent hydrolysis of activated species.
Temperature0 °C to Room TemperatureThe reaction is typically started at 0 °C and allowed to warm to room temperature.
Reaction Time1 - 12 hoursMonitored by TLC or LC-MS until consumption of the limiting reagent.

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Amide Coupling of this compound with a Primary Amine

This protocol describes a general method for the solution-phase coupling of this compound with a representative primary amine (e.g., benzylamine).

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: In-situ Activation of Carboxylic Acid followed by Amine Addition

This alternative protocol involves the pre-activation of the carboxylic acid before the addition of the amine, which can be beneficial in certain cases to avoid potential side reactions of the amine with the coupling reagent.[3]

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of 0.1-0.5 M.

  • Pre-activation: To the stirred solution, add DIPEA (2.5 eq) and cool the mixture to 0 °C. Add HATU (1.1 eq) portion-wise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Mandatory Visualizations

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid This compound Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU, Base Carboxylic_Acid->Active_Ester HATU HATU Base Base (DIPEA) Amide_Product Amide Product Active_Ester->Amide_Product Nucleophilic Attack Active_Ester->Amide_Product HOAt HOAt byproduct Active_Ester->HOAt Release Amine Primary Amine Amine->Amide_Product Amine->Amide_Product

Caption: HATU-mediated amide coupling mechanism.

Experimental_Workflow Start Start Reagents Dissolve Carboxylic Acid, Amine, and Base in Solvent Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Add_HATU Add HATU Cooling->Add_HATU Reaction Stir at RT Add_HATU->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: General experimental workflow for HATU coupling.

References

Application Notes and Protocols for the Selective Cleavage of tert-Butyl Ester from N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide chemistry and drug development, the use of protecting groups is fundamental for the selective transformation of multifunctional molecules. The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its stability under a wide range of reaction conditions. However, its efficient and selective removal is a critical step in many synthetic pathways. This document provides a detailed experimental procedure for the cleavage of the tert-butyl ester from N-Cbz-4-aminobutanoate (also known as N-benzyloxycarbonyl-γ-aminobutyric acid tert-butyl ester or Cbz-GABA-OtBu), yielding the corresponding carboxylic acid while preserving the N-Cbz (benzyloxycarbonyl) protecting group.

The N-Cbz group is a widely used protecting group for amines, and its stability under the acidic conditions required for tert-butyl ester cleavage makes this a valuable orthogonal protection strategy.[1][2] The most common and effective method for the removal of a tert-butyl ester is acid-catalyzed hydrolysis.[3] This protocol will focus on the use of trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and reliable method for this transformation.[3][4]

Chemical Reaction

The acid-catalyzed cleavage of the tert-butyl ester from N-Cbz-4-aminobutanoate proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is initiated by protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene.[5][6]

start N-Cbz-4-aminobutanoate tert-butyl ester acid TFA / DCM start->acid Reaction product N-Cbz-4-aminobutanoic acid acid->product Deprotection byproduct Isobutylene + CO2 acid->byproduct

Caption: Reaction scheme for the cleavage of tert-butyl ester.

Experimental Protocols

This section outlines the detailed methodology for the selective cleavage of the tert-butyl ester from N-Cbz-4-aminobutanoate.

Materials and Reagents
  • N-Cbz-4-aminobutanoate tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Protocol 1: Cleavage using 25% TFA in DCM

This protocol is a milder approach, suitable for substrates that may have some acid sensitivity.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Cbz-4-aminobutanoate tert-butyl ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: While stirring at room temperature (20-25 °C), add trifluoroacetic acid (TFA) to the solution to a final concentration of 25% (v/v).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. Dissolve the residue in ethyl acetate (EtOAc). c. Wash the organic layer sequentially with 1 M HCl (to remove any basic impurities), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Cbz-4-aminobutanoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Protocol 2: Cleavage using 50% TFA in DCM

This protocol uses a higher concentration of TFA for a faster reaction time.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Cbz-4-aminobutanoate tert-butyl ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: While stirring at room temperature (20-25 °C), add an equal volume of trifluoroacetic acid (TFA) to the solution (50% v/v).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is generally complete within 1-2 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Data Presentation

SubstrateAcidic ConditionsReaction TimeYield (%)Reference
N-Boc-L-Phenylalanine tert-butyl esterH₂SO₄ (1.5 equiv) in tBuOAc2 h95[1]
N-Boc-L-Alanine tert-butyl esterH₂SO₄ (1.5 equiv) in tBuOAc2 h98[1]
Z-GABA-O(t)BuEnzymatic (CAL-A)24 hGood to high[4]
General Boc-amino acids2 equiv. TFA in ionic liquid10 min~90-98[4]

Note: The yields are for the deprotection of the N-Boc group in the presence of a tert-butyl ester, demonstrating the principle of selective deprotection under acidic conditions. Enzymatic hydrolysis offers a mild alternative, though reaction times are longer.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the cleavage of the tert-butyl ester from N-Cbz-4-aminobutanoate.

start Start: N-Cbz-4-aminobutanoate tert-butyl ester dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (25% or 50%) dissolve->add_tfa react Stir at RT (1-4 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: Evaporation, Extraction, Washing monitor->workup purify Purification: Recrystallization or Chromatography workup->purify product Final Product: N-Cbz-4-aminobutanoic acid purify->product

Caption: Experimental workflow for tert-butyl ester cleavage.

Logical Relationship of Protecting Groups

The choice of protecting groups with orthogonal stability is crucial for successful multi-step synthesis. The following diagram illustrates the relationship between the Cbz and tert-butyl ester protecting groups.

molecule N-Cbz-4-aminobutanoate tert-butyl ester cbz N-Cbz Group molecule->cbz tbu tert-Butyl Ester molecule->tbu acid Acidic Conditions (e.g., TFA) cbz->acid Stable to h2 Hydrogenolysis (H2, Pd/C) cbz->h2 Cleaved by tbu->acid Cleaved by tbu->h2 Stable to

Caption: Orthogonal stability of Cbz and tert-butyl ester groups.

Conclusion

The selective cleavage of the tert-butyl ester from N-Cbz-4-aminobutanoate using trifluoroacetic acid in dichloromethane is a robust and reliable method. The choice between 25% and 50% TFA allows for flexibility in balancing reaction speed with the acid sensitivity of the substrate. Proper work-up and purification are essential to obtain the desired N-Cbz-4-aminobutanoic acid in high purity. The principles and protocols outlined in this document provide a solid foundation for researchers in the successful deprotection of tert-butyl esters in the presence of the Cbz protecting group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl N-Cbz-4-aminobutanoate.

Experimental Workflow

The overall synthesis is a two-step process starting from γ-aminobutyric acid (GABA). The first step is the formation of the tert-butyl ester, followed by the N-protection of the resulting amino ester with a carboxybenzyl (Cbz) group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection GABA γ-Aminobutyric Acid (GABA) reaction1 Esterification GABA->reaction1 Isobutylene Isobutylene Isobutylene->reaction1 H2SO4 cat. H₂SO₄ H2SO4->reaction1 tert_butyl_ester tert-Butyl 4-aminobutanoate CbzCl Benzyl Chloroformate (Cbz-Cl) reaction2 Cbz Protection tert_butyl_ester->reaction2 reaction1->tert_butyl_ester CbzCl->reaction2 Base Base (e.g., NaHCO₃) Base->reaction2 final_product This compound reaction2->final_product

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My yield of this compound is low. What are the potential causes and solutions?

A1: Low yield can stem from several factors. Here is a systematic guide to troubleshooting:

G cluster_solutions Potential Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products purification_loss Loss During Purification low_yield->purification_loss starting_material_purity Poor Starting Material Purity low_yield->starting_material_purity increase_time Increase reaction time or temperature incomplete_reaction->increase_time check_reagents Check reagent quality and stoichiometry incomplete_reaction->check_reagents optimize_ph Optimize pH for Cbz protection (8-10) side_products->optimize_ph extraction_technique Improve extraction and purification techniques purification_loss->extraction_technique purify_sm Purify starting materials starting_material_purity->purify_sm

Caption: Troubleshooting logic for addressing low product yield.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The Cbz protection is often performed at 0°C to room temperature. If TLC analysis shows significant starting material, consider allowing the reaction to stir longer.

    • Solution: Monitor the reaction by TLC. If the reaction stalls, consider a slight increase in temperature, but be cautious as this may promote side reactions.

  • Side Product Formation:

    • Cause: Incorrect pH during the Cbz protection step is a common culprit. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high can cause racemization if chiral centers are present (not an issue for this specific molecule, but good practice to control).

    • Solution: Maintain the pH of the reaction mixture between 8 and 10. Using a buffer system, such as sodium bicarbonate, can help stabilize the pH.[1]

  • Loss During Purification:

    • Cause: The product may be partially soluble in the aqueous phase during workup, or losses can occur during column chromatography.

    • Solution: Ensure complete extraction from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions. For chromatography, careful selection of the eluent system is crucial to ensure good separation and recovery.

  • Poor Starting Material Quality:

    • Cause: The purity of the starting tert-butyl 4-aminobutanoate is critical. Impurities in the starting material can interfere with the reaction.

    • Solution: Ensure the starting amino ester is pure. If synthesized in-house, purify it by distillation or chromatography before use.

Q2: I am seeing an unexpected spot on my TLC plate after the Cbz protection reaction. What could it be?

A2: Besides your starting material and product, common side products in a Cbz protection reaction include:

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate. This is usually easily removed by an aqueous wash or during chromatography.

  • Di-Cbz protected amine: This can form if the reaction conditions are too harsh or if there is an excess of benzyl chloroformate and a strong, non-hindered base is used.

  • Unreacted Benzyl Chloroformate: This is a reactive species and should be quenched during the workup, for example, by washing with a sodium bicarbonate solution.

Q3: What is the best way to purify the final product?

A3: The most common method for purifying this compound is silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective. The introduction of the Cbz group often makes the product easier to crystallize, so recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the two-step synthesis. Note that yields can vary based on the scale of the reaction and the purity of the reagents.

StepReactantsKey Reagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1. Esterification γ-Aminobutyric acid, IsobutyleneH₂SO₄ (catalytic)DioxaneRoom Temp.4860-75
2. N-Protection tert-Butyl 4-aminobutanoate, Benzyl ChloroformateNaHCO₃THF/Water0 to Room Temp.12-2485-95

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-aminobutanoate

This protocol is adapted from standard procedures for the tert-butylation of carboxylic acids.

  • Reaction Setup: In a pressure-rated flask, suspend γ-aminobutyric acid (GABA) in dioxane.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reactant Addition: Cool the mixture and add condensed isobutylene.

  • Reaction: Seal the flask and stir the mixture at room temperature for 48 hours.

  • Workup:

    • Carefully vent the flask and quench the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield tert-butyl 4-aminobutanoate as a colorless oil.

Step 2: Synthesis of this compound

This protocol is based on general methods for the Cbz protection of amines.[2]

  • Reaction Setup: Dissolve tert-butyl 4-aminobutanoate in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate to the solution and cool the mixture to 0°C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain this compound.

References

Technical Support Center: tert-Butyl N-Cbz-4-aminobutanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-Butyl N-Cbz-4-aminobutanoate in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of the protecting groups in this compound?

A1: The molecule has two protecting groups:

  • N-Cbz (Carboxybenzyl): This group protects the amine functionality. It is known for its stability under various conditions but is primarily removed by catalytic hydrogenolysis or strong acids.[1]

  • tert-Butyl ester: This group protects the carboxylic acid. It is stable to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).

Q2: Is the Cbz group fully stable during the piperidine treatment used for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS)?

A2: The Cbz group is considered "quasi-orthogonal" to the Fmoc group, meaning it is generally stable to the piperidine solutions used for Fmoc deprotection.[2] However, its stability can be controversial and may be sequence-dependent.[3] Prolonged or repeated exposure to piperidine over many cycles could lead to partial cleavage of the Cbz group.

Q3: Can this compound undergo intramolecular cyclization?

A3: Yes, there is a potential for intramolecular cyclization to form N-Cbz-2-pyrrolidinone, a five-membered lactam. This can be facilitated by activation of the carboxylic acid, especially if the subsequent intermolecular coupling with the resin-bound amine is slow.

Q4: What are the common side reactions associated with the final cleavage and deprotection step?

A4: During the final cleavage from the resin with strong acids like TFA, the tert-butyl ester is removed, generating tert-butyl cations. These carbocations can alkylate nucleophilic side chains of amino acids such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). This can be minimized by using a "scavenger" cocktail in the cleavage solution.

Troubleshooting Guides

Problem 1: Unexpected Loss of N-Terminal Cbz Protection During Fmoc-SPPS

Symptoms:

  • Mass spectrometry of the crude peptide shows a peak corresponding to the peptide without the Cbz group.

  • Edman degradation or sequencing analysis reveals the presence of the free N-terminal amine or a modified N-terminus (e.g., N-piperidinyl urea derivative).

Possible Causes:

  • Partial Cleavage of Cbz by Piperidine: Although generally stable, the Cbz group can be slowly cleaved by the piperidine solution used for Fmoc deprotection, especially over extended synthesis cycles.

  • Formation of N-benzyl-N'-piperidinyl-urea: If the Cbz group is cleaved, the resulting benzyl chloroformate intermediate can react with piperidine to form this urea derivative, which can then cap the N-terminus of the peptide.

Solutions:

Mitigation Strategy Experimental Protocol Expected Outcome
Minimize Piperidine Exposure Time Reduce the Fmoc deprotection time to the minimum required for complete removal (e.g., two treatments of 3-5 minutes). Monitor Fmoc deprotection using a UV detector to optimize the time. Reduced cumulative exposure to piperidine, minimizing Cbz cleavage.
Use a Milder Base for Fmoc Deprotection Consider using 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with 2% piperidine in DMF. DBU is a non-nucleophilic base that effectively removes the Fmoc group, while piperidine acts as a scavenger for the dibenzofulvene byproduct.[4] Faster and efficient Fmoc deprotection with potentially less degradation of the Cbz group.

| Alternative Deprotection Reagents | For sensitive sequences, consider replacing piperidine with 4-methylpiperidine or piperazine, which have been reported to minimize certain side reactions.[5][6] | May offer improved stability for the Cbz group. |

Workflow for Troubleshooting Cbz Group Instability

start Symptom: Unexpected loss of N-terminal Cbz group cause1 Possible Cause: Partial Cbz cleavage by piperidine start->cause1 solution1 Solution: Minimize piperidine exposure time cause1->solution1 solution2 Solution: Use milder base cocktail (e.g., DBU/piperidine) cause1->solution2 check Check peptide purity by LC-MS solution1->check solution2->check end_ok Problem Resolved check->end_ok Purity > 95% end_not_ok Problem Persists: Consider alternative N-terminal protection check->end_not_ok Purity < 95%

Caption: Troubleshooting Cbz group instability.
Problem 2: Low Yield and Presence of a Byproduct with a Mass Corresponding to a Lactam

Symptoms:

  • Lower than expected yield of the desired peptide.

  • Presence of a significant byproduct in the crude peptide, with a mass corresponding to the loss of a water molecule from the N-terminal residue (intramolecular cyclization).

Possible Cause:

  • Intramolecular Cyclization (Lactam Formation): During the coupling step, the activated carboxylic acid of this compound can react intramolecularly to form the thermodynamically stable five-membered ring N-Cbz-2-pyrrolidinone. This side reaction competes with the desired intermolecular coupling to the resin-bound peptide.

Solutions:

Mitigation Strategy Experimental Protocol Expected Outcome
Use a Pre-activation Step Pre-activate the this compound with the coupling reagent (e.g., HBTU/HOBt or HATU) for a short period (1-3 minutes) before adding it to the resin. Minimizes the time the activated amino acid is in solution before reacting with the resin-bound amine, thus reducing the opportunity for intramolecular cyclization.
Optimize Coupling Reagents Use a highly efficient coupling reagent such as HATU or HCTU to accelerate the rate of the intermolecular reaction. The desired intermolecular coupling will outcompete the intramolecular cyclization.

| In-situ Neutralization | Employ in-situ neutralization protocols where the deprotected amine on the resin is neutralized at the same time as the activated amino acid is added. | Ensures a high concentration of the reactive amine is available for immediate coupling. |

Logical Diagram of Lactam Formation Side Reaction

start Activation of This compound activated Activated Ester Intermediate start->activated path1 Desired Pathway: Intermolecular Coupling activated->path1 Fast path2 Side Reaction: Intramolecular Cyclization activated->path2 Slow product1 Peptide Chain Elongation path1->product1 product2 N-Cbz-2-pyrrolidinone (Lactam) path2->product2

Caption: Competing pathways after carboxylic acid activation.

References

Technical Support Center: Deprotection of tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate.

Frequently Asked Questions (FAQs)

Q1: I am trying to deprotect the Cbz group from tert-Butyl N-Cbz-4-aminobutanoate without cleaving the tert-butyl ester. What are the most common recommended methods?

A1: The most common and recommended methods for selective N-Cbz deprotection in the presence of a tert-butyl ester are catalytic hydrogenation, catalytic transfer hydrogenation, and reduction with sodium borohydride in the presence of a palladium catalyst. These methods are favored due to their mild and generally neutral reaction conditions, which typically do not affect the acid-labile tert-butyl ester.

Q2: My catalytic hydrogenation reaction to remove the Cbz group is very slow or incomplete. What are the possible causes and solutions?

A2: Several factors can lead to slow or incomplete hydrogenation:

  • Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) can be poisoned by impurities such as sulfur or halide compounds. Ensure your starting material and solvents are pure. Increasing the catalyst loading may also help.

  • Insufficient Hydrogen: Ensure a proper seal on your reaction vessel and that you have an adequate supply of hydrogen gas. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is added in sufficient stoichiometric excess.

  • Poor Mixing: In heterogeneous catalysis, efficient stirring is crucial for contact between the substrate, catalyst, and hydrogen.

  • Solvent Choice: Protic solvents like methanol or ethanol are generally effective for hydrogenation.

Q3: I am observing the cleavage of my tert-butyl ester during the Cbz deprotection. Why is this happening and how can I prevent it?

A3: Cleavage of the tert-butyl ester indicates the presence of acidic conditions. This can occur if you are using an acid-mediated deprotection method. Even with catalytic hydrogenation, acidic byproducts can sometimes form. To prevent this:

  • Avoid strongly acidic conditions for Cbz deprotection when a tert-butyl ester is present.

  • If using catalytic transfer hydrogenation with formic acid as the donor, minimize the reaction time and temperature.[1][2]

  • Consider using alternative, non-acidic methods like hydrogenation with H₂ gas or reduction with NaBH₄/Pd-C.

Q4: Can I selectively deprotect the tert-butyl ester while keeping the Cbz group intact?

A4: Yes, this is possible using mild acidic conditions that are not harsh enough to cleave the Cbz group. Reagents like aqueous phosphoric acid have been shown to be effective for the deprotection of tert-butyl esters while tolerating Cbz carbamates.[3]

Troubleshooting Guides

Issue 1: Incomplete Cbz Deprotection via Catalytic Hydrogenation
Possible Cause Troubleshooting Step
Catalyst PoisoningUse fresh, high-quality catalyst. Purify starting materials and solvents to remove potential poisons (e.g., sulfur, halides).
Insufficient Catalyst LoadingIncrease the weight percentage of the Pd/C catalyst (e.g., from 5 wt% to 10 wt%).
Poor Hydrogen AvailabilityFor H₂ gas, ensure the system is properly sealed and purged. For transfer hydrogenation, increase the equivalents of the hydrogen donor (e.g., ammonium formate).
Inefficient Mass TransferIncrease the stirring rate to ensure good mixing of the heterogeneous reaction mixture.
Inappropriate SolventSwitch to a different protic solvent such as methanol or ethanol, which are commonly effective for this reaction.
Issue 2: Partial or Complete Cleavage of the tert-Butyl Ester
Possible Cause Troubleshooting Step
Use of Acidic ReagentsAvoid deprotection methods that employ strong acids. Opt for neutral methods like catalytic hydrogenation or NaBH₄/Pd-C reduction.
Formation of Acidic ByproductsIf using transfer hydrogenation with formic acid, consider switching to a neutral hydrogen donor like ammonium formate.[1]
Prolonged Reaction Time under Mildly Acidic ConditionsMonitor the reaction closely by TLC or LC-MS and stop it as soon as the Cbz deprotection is complete to minimize ester cleavage.

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes various methods for the deprotection of Cbz-protected amines, with a focus on their compatibility with tert-butyl esters. Yields and reaction conditions are based on literature reports for analogous substrates.

Method Reagents & Conditions Typical Reaction Time Typical Yield Compatibility with t-Butyl Ester
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, Methanol, RT1 - 12 h>90%Excellent
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/C, Methanol, RT30 min - 2 h>90%Excellent
NaBH₄ Reduction NaBH₄, 10% Pd/C, Methanol, RT5 - 30 min>95%[4][5]Excellent
Nickel Boride Reduction NiCl₂·6H₂O, NaBH₄, Methanol, RT15 min - 1 h>88%[6]Excellent[7]
Acid-Mediated Deprotection HBr/Acetic AcidVariesVariesPoor (cleaves t-butyl ester)

Experimental Protocols

Protocol 1: Selective Cbz Deprotection using Catalytic Hydrogenation
  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Carefully add 10% Palladium on carbon (10 wt% of the substrate).

  • Seal the reaction vessel and purge with hydrogen gas (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[8]

Protocol 2: Selective Cbz Deprotection using NaBH₄ and Pd/C
  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Add 10% Palladium on carbon (10 wt% of the substrate).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 30 minutes).[5]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

Protocol 3: Selective Cbz Deprotection using Nickel Boride
  • Dissolve this compound (1.0 eq) and NiCl₂·6H₂O (5.0 eq) in methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (15.0 eq) in small portions over 10-15 minutes.

  • Stir the resulting black suspension at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding aqueous ammonia and stir for 15 minutes.

  • Filter the mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue.[6]

Visualizations

Deprotection_Workflow start Start: this compound deprotection_choice Goal: Selective Deprotection start->deprotection_choice cbz_deprotection Remove Cbz Group deprotection_choice->cbz_deprotection Cbz Removal tbu_deprotection Remove t-Butyl Ester deprotection_choice->tbu_deprotection Ester Cleavage method_h2 Catalytic Hydrogenation (H2, Pd/C) cbz_deprotection->method_h2 method_transfer Catalytic Transfer Hydrogenation (NH4HCO2, Pd/C) cbz_deprotection->method_transfer method_nabh4 NaBH4 / Pd-C cbz_deprotection->method_nabh4 method_nibh2 Nickel Boride cbz_deprotection->method_nibh2 method_acid Mild Acidolysis (e.g., aq. H3PO4) tbu_deprotection->method_acid product_amino_ester Product: 4-Aminobutanoic acid, tert-butyl ester method_h2->product_amino_ester method_transfer->product_amino_ester method_nabh4->product_amino_ester method_nibh2->product_amino_ester product_cbz_acid Product: N-Cbz-4-aminobutanoic acid method_acid->product_cbz_acid

Caption: Decision workflow for selective deprotection.

Troubleshooting_Hydrogenation start Issue: Incomplete Hydrogenation cause1 Catalyst Poisoned? start->cause1 cause2 Insufficient H2? cause1->cause2 No solution1 Use fresh catalyst Purify reagents cause1->solution1 Yes cause3 Poor Mixing? cause2->cause3 No solution2 Check system seal Increase H2 donor cause2->solution2 Yes solution3 Increase stir rate cause3->solution3 Yes end Successful Deprotection solution1->end solution2->end solution3->end

Caption: Troubleshooting slow hydrogenation reactions.

References

Technical Support Center: Optimization of Coupling Conditions for tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of tert-Butyl N-Cbz-4-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the coupling of N-Cbz-4-aminobutanoic acid and a tert-butyl source.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound typically involves the formation of an amide bond between the carboxylic acid of N-Cbz-4-aminobutanoic acid (Cbz-GABA-OH) and a tert-butyl amine source, or an esterification reaction with tert-butanol. The most common and versatile approach is the amide coupling reaction using a suitable coupling agent.

Q2: Which coupling reagents are recommended for this synthesis?

A variety of coupling reagents can be employed, each with its own advantages. The choice often depends on the scale of the reaction, desired purity, and cost. Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[1]

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient.[3]

  • Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are known for their high reactivity and speed, often resulting in high yields with minimal side reactions.[1][3] HATU, in particular, is noted for its ability to reduce epimerization and react quickly.[1]

Q3: Why are additives like HOBt or HOAt used in the coupling reaction?

Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for several reasons:

  • They suppress side reactions.

  • They reduce the risk of racemization at the stereocenter of the amino acid.[1]

  • They can enhance the reaction rate by forming a more reactive activated ester intermediate.[1]

Q4: What are the typical solvents and bases used for this coupling reaction?

The choice of solvent and base is critical for the success of the coupling reaction.

  • Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents. The choice often depends on the solubility of the starting materials and reagents.[4]

  • Bases: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component. Common choices include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).

Troubleshooting Guide

Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?

A: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that all reagents, especially the coupling reagent and the N-Cbz-4-aminobutanoic acid, are pure and dry. Coupling reagents can be sensitive to moisture.

  • Reaction Conditions:

    • Temperature: Some coupling reactions are sensitive to temperature. While many proceed at room temperature, cooling the reaction to 0°C before adding the coupling reagent can sometimes minimize side reactions.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Order of Addition: For some coupling reagents, like HATU, the order of addition can be critical. Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine component can often improve yields.[4]

  • Incomplete Activation: The carboxylic acid may not be fully activated. Ensure you are using the correct stoichiometry of the coupling reagent and base.

Presence of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side products and how can I avoid them?

A: The formation of side products is a common issue in coupling reactions.

  • Unreacted Starting Materials: If you observe unreacted N-Cbz-4-aminobutanoic acid or the amine, it indicates an incomplete reaction. Consider increasing the reaction time or using a more powerful coupling reagent.

  • Urea Byproduct: When using carbodiimide coupling reagents like DCC or DIC, the corresponding urea byproduct can be difficult to remove. For DCC, the dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration.[2] For DIC and EDC, the urea byproducts are more soluble, and purification may require column chromatography.

  • N-acylurea Formation: This is a common side reaction with carbodiimides, where the activated intermediate rearranges. The addition of HOBt or HOAt can effectively suppress this side reaction.

  • Guanidinylation of the Amine: With aminium/uronium reagents like HBTU and HATU, using an excess of the coupling reagent can lead to the formation of a guanidinium byproduct on the free amine of the product, which can cap the peptide chain.[1] It is recommended to use a 1:1 stoichiometry or a slight excess of the carboxylic acid.

Difficulties in Product Purification

Q: I am struggling to purify my this compound. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Aqueous Work-up: A standard aqueous work-up can help remove many common impurities.

    • Washing with a dilute acid solution (e.g., 1M HCl) will remove basic impurities like DIPEA or unreacted amine.

    • A subsequent wash with a saturated sodium bicarbonate solution will remove acidic impurities like unreacted carboxylic acid and HOBt.

    • A final brine wash helps to remove residual water from the organic layer.

  • Column Chromatography: If impurities persist after the work-up, silica gel column chromatography is typically the most effective method for obtaining a highly pure product. A gradient elution system, for example, with ethyl acetate and hexanes, is often successful.

  • Removal of DMF: If DMF is used as a solvent, it can be difficult to remove completely on a rotary evaporator. Azeotropic removal with a solvent like heptane or toluene can be effective. Alternatively, extensive washing of the organic layer with water during the work-up can help to extract the DMF.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesKey AdvantagesPotential Drawbacks
Carbodiimides DCC, DIC, EDCCost-effective, readily available.Can lead to N-acylurea formation, requires additives to suppress racemization.[2]
Phosphonium Salts BOP, PyBOPHigh coupling efficiency, low racemization.Byproducts can be difficult to remove.
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUFast reaction times, high yields, low racemization.[1]Can cause guanidinylation of the amine if used in excess.[1] COMU is a safer alternative to explosive HOBt/HOAt-based reagents.[6]

Table 2: Common Solvents and Bases

CategoryReagentPurposeNotes
Solvents Dichloromethane (DCM)Good for dissolving many organic compounds.Can be less effective for highly polar starting materials.
N,N-Dimethylformamide (DMF)High polarity, good for dissolving a wide range of reactants.High boiling point can make it difficult to remove.
Bases Triethylamine (TEA)Neutralizes acids formed during the reaction.Can sometimes cause side reactions.
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic, less likely to cause side reactions than TEA.Can be difficult to remove during work-up.

Experimental Protocols

Protocol 1: EDC/HOBt Coupling

  • Dissolve N-Cbz-4-aminobutanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add the tert-butyl amine source (1.1 eq) to the solution.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Coupling

  • Dissolve N-Cbz-4-aminobutanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the tert-butyl amine source (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Dissolve Reactants (Acid, Amine, Base) solvent Add Anhydrous Solvent (DCM or DMF) reagents->solvent add_coupling Add Coupling Reagent (e.g., EDC, HATU) solvent->add_coupling stir Stir at RT (Monitor by TLC) add_coupling->stir quench Quench Reaction stir->quench Reaction Complete extract Aqueous Extraction (Acid/Base Washes) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product tert-Butyl N-Cbz-4-aminobutanoate purify->product

Caption: A typical experimental workflow for the coupling reaction.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents side_reactions Identify Side Products (TLC, LC-MS) start->side_reactions check_conditions Optimize Conditions (Temp, Time) check_reagents->check_conditions check_order Verify Order of Addition check_conditions->check_order solution1 Implement Pre-activation Step check_order->solution1 Pre-activation needed? optimize_workup Optimize Work-up (Acid/Base Washes) side_reactions->optimize_workup chromatography Refine Chromatography optimize_workup->chromatography solution2 Pure Product Obtained chromatography->solution2 Improved separation?

Caption: A decision tree for troubleshooting common issues.

References

preventing racemization of tert-Butyl N-Cbz-4-aminobutanoate during activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing unwanted side reactions during the activation of tert-Butyl N-Cbz-4-aminobutanoate for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is "racemization" and should I be concerned about it with this compound?

A1: Racemization is the process that leads to the formation of an equal mixture of enantiomers (a 1:1 mixture of stereoisomers) from a single enantiomer. In peptide synthesis, this typically occurs at the alpha-carbon of an amino acid during the activation of the carboxylic acid for coupling.

For this compound, traditional racemization at the alpha-carbon is not a concern because this molecule does not have a chiral center. The carbon atom alpha to the carboxyl group is not stereogenic. Therefore, loss of stereochemical integrity at this position is not possible. However, the term "racemization" is sometimes used more broadly to refer to any unwanted stereochemical outcome or side reaction that compromises the integrity of the final product. It is crucial to control the reaction conditions to prevent other potential side reactions.

Q2: What are the primary concerns during the activation of this compound if not racemization?

A2: The primary concerns during the activation of N-protected amino acids are the formation of side products that can complicate purification and lower the yield of the desired product. Even without a chiral center, the activation process can lead to side reactions. Key concerns include:

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.

  • Diketopiperazine formation: While less likely with a gamma-amino acid derivative compared to dipeptides, intramolecular cyclization is a potential side reaction, especially under basic conditions.

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminal of a peptide chain to form a guanidine moiety, which terminates the peptide chain.[1]

Q3: Which coupling reagents are recommended to minimize side reactions?

A3: The choice of coupling reagent is critical for a clean and efficient reaction. For activating this compound, it is advisable to use reagents known for their ability to suppress side reactions. These are often used in combination with additives.

Urethane-protected amino acids, which include the Cbz (Z) protecting group, are known to retain their optical purity upon activation.[2] While this compound is not chiral, the principles for clean activation still apply. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended, especially when using carbodiimide-based activators.[3] These additives can form reactive intermediates that are less prone to side reactions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete activation or formation of side products.1. Ensure all reagents are dry and of high purity. 2. Switch to a more efficient coupling reagent system (e.g., HATU, HBTU, or COMU) with a suitable base. 3. Optimize reaction time and temperature; prolonged reaction times can lead to side product formation.
Presence of an Insoluble White Precipitate Formation of dicyclohexylurea (DCU) when using DCC as the coupling reagent.1. Filter the reaction mixture to remove the DCU precipitate before workup. 2. Consider switching to a water-soluble carbodiimide like EDC, which allows for the removal of the urea byproduct by aqueous extraction.
Difficult Purification Formation of N-acylurea or other closely related impurities.1. Add HOBt or Oxyma to the reaction mixture when using carbodiimides to suppress N-acylurea formation.[3] 2. Optimize the stoichiometry of the reagents to avoid excess coupling reagent.
Unexpected Side Products The base used may be too strong or sterically unhindered, leading to side reactions.Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA).[3]

Experimental Protocols

Protocol 1: Activation using EDC/HOBt

This protocol is a standard and effective method for activating a carboxylic acid while minimizing side reactions.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amine coupling partner

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • Add the amine coupling partner (1 equivalent) and DIPEA (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Protocol 2: Activation using HATU

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields with fewer side products.

Materials:

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Amine coupling partner

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the amine coupling partner (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Data Summary

The following table summarizes common coupling reagents and additives, along with their typical efficiency and potential for side reactions.

Coupling ReagentAdditiveBaseRelative CostKey AdvantagesPotential Issues
DCC/EDC HOBt, OxymaDIPEA, NMMLowReadily available, cost-effective.Formation of urea byproducts, potential for N-acylurea formation without additives.
HBTU/HATU NoneDIPEA, NMMHighHigh efficiency, fast reaction times, low side reactions.Higher cost, potential for guanidinylation of the amine.[1]
COMU NoneDIPEA, NMMHighExcellent performance, even with hindered amino acids.Higher cost.
DEPBT NoneDIPEA, NMMModerateReported to be very effective in avoiding racemization.[4]Less commonly used than uronium/phosphonium reagents.

Visual Guides

Workflow for Preventing Side Reactions During Activation

workflow cluster_start Starting Materials cluster_reagents Reagent Selection cluster_reaction Reaction Conditions cluster_outcome Desired Outcome Start This compound + Amine Component CouplingReagent Choose Coupling Reagent (e.g., EDC, HATU) Start->CouplingReagent 1. Choose activator Additive Select Additive (e.g., HOBt, Oxyma) CouplingReagent->Additive 2. Add suppressor (if needed) Base Select Base (e.g., DIPEA, NMM) Additive->Base 3. Choose base Solvent Anhydrous Solvent (DCM or DMF) Base->Solvent 4. Set up reaction Temperature Controlled Temperature (Start at 0°C) Solvent->Temperature Atmosphere Inert Atmosphere (N2 or Ar) Temperature->Atmosphere Product High Yield of Desired Amide Atmosphere->Product Execute Protocol SideProduct Minimal Side Products

Caption: A logical workflow for selecting reagents and conditions to minimize side reactions.

Mechanism of Side Reaction Prevention with HOBt

References

Technical Support Center: Purification of tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of tert-Butyl N-Cbz-4-aminobutanoate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: I see multiple spots on my TLC plate after the synthesis of this compound. What are the likely impurities?

A1: The presence of multiple spots on a TLC plate is a common issue. Besides your desired product, these spots could correspond to several byproducts and unreacted starting materials. The most common impurities include:

  • tert-Butyl 4-aminobutanoate: The unreacted starting amine.

  • Benzyl alcohol: Formed from the decomposition of benzyl chloroformate, especially in the presence of moisture.[1][2]

  • Dibenzyl carbonate: A byproduct from the reaction of benzyl chloroformate with the base or another molecule of benzyl chloroformate.[3]

  • N,N-di-Cbz-4-aminobutanoate: A di-protected byproduct where the amine is acylated twice.

  • Benzyl N-(4-(tert-butoxy)-4-oxobutyl)carbamate: The desired product.

  • Cbz-OH (Carboxybenzyl acid): Formed by hydrolysis of benzyl chloroformate.

The relative positions of these spots on the TLC plate will depend on the eluent system used, but generally, the more polar compounds (like the free amine and benzyl alcohol) will have lower Rf values than the less polar product and byproducts like dibenzyl carbonate.

Q2: My final product shows a peak corresponding to a free amine in the 1H NMR spectrum. How can I remove the unreacted starting material?

A2: The presence of a free amine indicates an incomplete reaction. To remove the unreacted tert-Butyl 4-aminobutanoate, you can employ the following techniques:

  • Acid Wash: During the work-up, an acidic wash (e.g., with 1M HCl) will protonate the basic amine, making it water-soluble and allowing for its removal into the aqueous phase. The desired Cbz-protected product, being neutral, will remain in the organic layer.

  • Column Chromatography: If the acid wash is not completely effective, flash column chromatography is a reliable method for separating the more polar starting amine from the desired product.

Q3: I have a greasy, colorless oil as a byproduct that is difficult to separate from my product. What could it be?

A3: A common greasy byproduct in Cbz protection reactions is benzyl alcohol, which arises from the hydrolysis of benzyl chloroformate.[1][2] Another possibility is dibenzyl carbonate. Both are relatively non-polar and may co-elute with the product in some chromatography systems. Adjusting the polarity of the eluent system during column chromatography, for instance by using a gradient elution, can help in separating these impurities.

Q4: After purification, my yield of this compound is lower than expected. What are the potential reasons?

A4: Low yield can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of benzyl chloroformate.

  • Decomposition of benzyl chloroformate: This reagent is sensitive to moisture.[1][4] Ensure all glassware is dry and use an anhydrous solvent.

  • Product loss during work-up: Emulsion formation during aqueous washes can lead to loss of product. Using brine washes can help break emulsions. Also, ensure the pH of the aqueous phase is appropriate to avoid any cleavage of the protecting groups.

  • Suboptimal purification: Co-elution of the product with byproducts during column chromatography can lead to the discarding of mixed fractions, thus lowering the isolated yield. Careful optimization of the chromatography conditions is crucial.

  • Premature deprotection: Although generally stable, the tert-butyl ester can be sensitive to strong acidic conditions, and the Cbz group can be cleaved under certain reductive conditions.[5] Ensure the work-up and purification conditions are mild.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues during the purification of this compound.

Problem 1: My crude product is a complex mixture on TLC, showing multiple spots.

  • Question: How do I identify the major components in my crude mixture?

    • Answer: Spot the crude mixture alongside the starting amine (if available) on a TLC plate. The spot corresponding to the starting amine should be more polar (lower Rf) than the product. Byproducts like benzyl alcohol will also be relatively polar. The desired product will be a major, less polar spot.

  • Question: What is the best general approach to purify this complex mixture?

    • Answer: Flash column chromatography is the most effective method. A typical eluent system is a gradient of ethyl acetate in hexanes.

Problem 2: I am having trouble separating the product from a non-polar impurity.

  • Question: The impurity has a very similar Rf to my product. How can I improve the separation?

    • Answer:

      • Optimize the eluent system: Try a less polar solvent system to increase the separation between your product and the non-polar impurity. For example, use a lower percentage of ethyl acetate in hexanes. You can also try other solvent systems like dichloromethane/hexanes or toluene/ethyl acetate.

      • Use a longer column: A longer column provides more surface area for separation.

      • Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution.

Problem 3: My purified product seems to be degrading over time.

  • Question: What are the likely degradation pathways and how can I prevent them?

    • Answer: The tert-butyl ester is sensitive to acid, which can cause its cleavage to the corresponding carboxylic acid and isobutylene.[6] The Cbz group is sensitive to hydrogenolysis.[7] To prevent degradation, store the purified product in a cool, dry, and inert atmosphere. Avoid contact with acidic or basic conditions and sources of hydrogen.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound and Potential Byproducts.

CompoundMolecular Weight ( g/mol )Physical StateExpected Rf (10% EtOAc/Hexanes)
This compound 293.36White to off-white solid~0.4 - 0.5
tert-Butyl 4-aminobutanoate159.23Colorless oil~0.1 - 0.2
Benzyl alcohol108.14Colorless liquid~0.2 - 0.3
Dibenzyl carbonate242.25White solid~0.6 - 0.7
Benzyl chloroformate170.59Colorless to yellow liquidDecomposes on silica

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography Purification

This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude product.

  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 5% ethyl acetate in hexanes).

    • Stir the mixture to form a uniform slurry, ensuring there are no air bubbles.

  • Column Packing:

    • Secure a glass column of appropriate size in a vertical position.

    • Pour the silica gel slurry into the column.

    • Allow the silica to settle, and then gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the starting eluent or dichloromethane. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC analysis of the collected fractions.

    • Once the desired product starts to elute, you may choose to run a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to speed up the elution of the product and any more polar impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

reaction_workflow start Crude Product (this compound + Byproducts) tlc TLC Analysis start->tlc Characterize workup Aqueous Work-up (e.g., acid wash to remove amine) start->workup chromatography Flash Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product byproducts Byproducts: - Starting Amine - Benzyl Alcohol - Dibenzyl Carbonate chromatography->byproducts troubleshooting_workflow start Purification Issue Identified multi_spots Multiple Spots on TLC? start->multi_spots low_yield Low Yield? multi_spots->low_yield No identify_impurities Identify Impurities: - Co-spot with starting material - Check for characteristic byproducts multi_spots->identify_impurities Yes unstable_product Product Unstable? low_yield->unstable_product No check_reaction Check Reaction Completion: - TLC monitoring - Re-run reaction if needed low_yield->check_reaction Yes check_storage Check Storage Conditions: - Store cool, dry, inert atmosphere - Avoid acid/base contamination unstable_product->check_storage Yes solution Obtain Pure, Stable Product unstable_product->solution No optimize_chromatography Optimize Chromatography: - Adjust eluent polarity - Use gradient elution - Dry loading identify_impurities->optimize_chromatography optimize_chromatography->solution check_workup Review Work-up Procedure: - Ensure complete extraction - Avoid emulsions check_reaction->check_workup check_workup->optimize_chromatography check_storage->solution

References

stability of tert-Butyl N-Cbz-4-aminobutanoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-Butyl N-Cbz-4-aminobutanoate under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Stability Overview

The stability of this compound is primarily dictated by its two protecting groups: the tert-butyl ester and the benzyloxycarbonyl (Cbz) group. The tert-butyl ester is sensitive to acidic conditions, while the Cbz group is susceptible to cleavage by strong acids and catalytic hydrogenolysis. Under basic conditions, the tert-butyl ester is generally stable, and the Cbz group is also known to be robust.

Table 1: Summary of Expected Stability

Conditiontert-Butyl Ester StabilityCbz Group StabilityOverall Compound StabilityPotential Degradation Products
Acidic (pH < 4) LabileModerately Stable (Labile in strong acid)UnstableN-Cbz-4-aminobutanoic acid, tert-butanol, isobutylene, 4-aminobutanoic acid (in strong acid)
Neutral (pH 6-8) StableStableStableMinimal degradation expected.
Basic (pH > 9) Generally StableStableGenerally StableMinimal degradation expected under mild basic conditions.

Frequently Asked Questions (FAQs)

Q1: I am planning a reaction that involves acidic conditions. Will this compound be stable?

A1: It is highly likely that the tert-butyl ester group will be cleaved under acidic conditions, leading to the formation of N-Cbz-4-aminobutanoic acid and tert-butanol or isobutylene. The rate of cleavage will depend on the strength of the acid, temperature, and reaction time. The Cbz group is relatively stable to mild acids but can be cleaved by strong acids such as HBr in acetic acid.

Q2: Can I use this compound in a reaction with a strong base like sodium hydroxide?

A2: The tert-butyl ester is generally resistant to basic hydrolysis, making the compound relatively stable under basic conditions. The Cbz group is also stable to basic conditions. However, prolonged exposure to strong bases at elevated temperatures may lead to some degradation.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, it is recommended to store the compound in a cool, dry place, protected from light. A refrigerator is a suitable storage location.

Q4: I am seeing an unexpected peak in my HPLC analysis after my reaction. What could it be?

A4: An unexpected peak could be a degradation product. If your reaction was performed under acidic conditions, the most likely degradation product is N-Cbz-4-aminobutanoic acid. If very strong acid was used, you might also see 4-aminobutanoic acid due to the cleavage of the Cbz group.

Q5: How can I monitor the stability of the compound during my experiment?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By comparing the peak area of the starting material to any new peaks that appear over time, you can assess the extent of degradation.

Troubleshooting Guide

Table 2: Troubleshooting Common Stability-Related Issues

IssuePossible CauseSuggested Solution
Low yield of desired product in an acidic reaction. Degradation of the tert-butyl ester.- Use milder acidic conditions if possible. - Reduce reaction time and temperature. - Consider using a different protecting group for the carboxylic acid if acidic conditions are unavoidable.
Appearance of multiple unknown peaks in the chromatogram. Complex degradation of the molecule.- Analyze the reaction mixture at different time points to understand the degradation pathway. - Use a milder pH or temperature. - Ensure the starting material is pure.
Starting material is consumed, but the desired product is not formed. Complete degradation of the starting material.- Re-evaluate the reaction conditions (pH, temperature, catalyst). - Confirm the identity of the degradation products to understand the reaction pathway.
Inconsistent results between experiments. Variability in experimental conditions affecting stability.- Precisely control pH, temperature, and reaction time. - Ensure consistent quality of reagents and solvents.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered (e.g., Low Yield, Extra Peaks) check_conditions Review Experimental Conditions (pH, Temp, Time) start->check_conditions acidic Acidic Conditions? check_conditions->acidic basic Basic Conditions? check_conditions->basic neutral Neutral Conditions? check_conditions->neutral acidic->basic No ester_cleavage Suspect tert-Butyl Ester Cleavage acidic->ester_cleavage Yes basic->neutral No solution_base Solution: - Ensure Anhydrous Conditions - Use Non-nucleophilic Base basic->solution_base Yes other_issues Consider Other Issues: - Reagent Purity - Side Reactions neutral->other_issues Yes cbz_cleavage Suspect Cbz Group Cleavage (if strong acid) ester_cleavage->cbz_cleavage solution_acid Solution: - Milder Acid - Lower Temp - Shorter Time cbz_cleavage->solution_acid solution_other Solution: - Purify Starting Material - Optimize Reaction other_issues->solution_other

Caption: Troubleshooting logic for stability issues.

Experimental Protocols

The following are general protocols for assessing the stability of this compound under acidic and basic conditions (forced degradation studies). These should be adapted based on your specific experimental needs.

Protocol 1: Acidic Stability (Forced Degradation)

Objective: To determine the degradation rate and identify degradation products of this compound under acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate (for neutralization)

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a reaction vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquot with an appropriate amount of sodium bicarbonate solution.

  • Analysis:

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water gradient

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

Workflow for Acidic Stability Testing

Acidic_Stability_Workflow prep_stock Prepare 1 mg/mL Stock Solution in Methanol stress Mix Stock with 0.1 M HCl (1:9 v/v) prep_stock->stress incubate Incubate at 40°C stress->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Neutralize Aliquots with NaHCO3 sampling->quench analyze Analyze by HPLC quench->analyze

Caption: Workflow for acidic stability testing.

Protocol 2: Basic Stability (Forced Degradation)

Objective: To evaluate the stability of this compound under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (for neutralization)

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a reaction vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquot with an appropriate amount of hydrochloric acid solution.

  • Analysis:

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC as described in the acidic stability protocol.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own experiments to determine the stability of this compound under their specific experimental conditions.

common impurities in commercial tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial tert-Butyl N-Cbz-4-aminobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial batches of this compound can contain process-related impurities and degradation products. Process-related impurities are substances that are introduced or formed during the synthesis and purification of the compound. Degradation products arise from the breakdown of the target molecule over time or due to improper storage conditions.

Q2: Can you provide a list of potential process-related impurities?

A2: Certainly. The following are common process-related impurities that may be present:

  • Unreacted Starting Materials:

    • tert-Butyl 4-aminobutanoate

    • N-Cbz-4-aminobutanoic acid

  • Reagent-Related Impurities:

    • Benzyl alcohol (a hydrolysis product of benzyl chloroformate)

    • Dibenzyl carbonate (a potential byproduct from the Cbz protection step)

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethyl acetate, dichloromethane, hexanes).

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathways involve the hydrolysis of the ester and carbamate functional groups. The main degradation products are:

  • N-Cbz-4-aminobutanoic acid (from hydrolysis of the tert-butyl ester)

  • tert-Butyl 4-aminobutanoate (from the cleavage of the Cbz group)

  • 4-Aminobutanoic acid (from the hydrolysis of both the ester and Cbz groups)

  • Toluene (can be formed if the Cbz group is removed via hydrogenolysis)

Troubleshooting Guide

Problem: My reaction yield is lower than expected, and I suspect impurities in the starting material.

Solution:

  • Verify the Purity of Your this compound: It is crucial to assess the purity of the starting material. We recommend using High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Identify Potential Interfering Impurities: The presence of unreacted starting materials like tert-Butyl 4-aminobutanoate or N-Cbz-4-aminobutanoic acid can affect your reaction stoichiometry. Benzyl alcohol, if present in significant amounts, might also interfere with certain reaction conditions.

Problem: I am observing unexpected peaks in my HPLC or NMR analysis of the final product.

Solution:

  • Analyze the Starting Material: Run an HPLC or NMR analysis of your starting this compound to check for the presence of the common impurities listed in the FAQs.

  • Consider Degradation: If the starting material has been stored for an extended period or under suboptimal conditions (e.g., exposure to moisture or high temperatures), degradation may have occurred. Look for peaks corresponding to N-Cbz-4-aminobutanoic acid and tert-Butyl 4-aminobutanoate.

Data on Common Impurities

While specific impurity profiles can vary between batches and suppliers, the following table summarizes potential impurities and their typical analytical observations.

Impurity NameImpurity TypeTypical Analytical Method for DetectionPotential Observations
tert-Butyl 4-aminobutanoateProcess-RelatedHPLC-UV, LC-MS, NMRA more polar peak in reversed-phase HPLC; characteristic signals in ¹H NMR.
N-Cbz-4-aminobutanoic acidProcess-Related / DegradationHPLC-UV, LC-MS, NMRA more polar peak in reversed-phase HPLC; presence of a carboxylic acid proton in ¹H NMR.
Benzyl alcoholProcess-RelatedHPLC-UV, GC-MS, NMRA relatively non-polar peak in reversed-phase HPLC; characteristic aromatic and benzylic protons in ¹H NMR.
Dibenzyl carbonateProcess-RelatedHPLC-UV, LC-MS, NMRA non-polar peak in reversed-phase HPLC; characteristic aromatic and benzylic signals in ¹H and ¹³C NMR.
Residual SolventsProcess-RelatedGC, NMRCharacteristic peaks in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This method is suitable for determining the purity of this compound and detecting common non-volatile impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in acetonitrile/water (1:1).

Protocol 2: ¹H NMR for Impurity Identification

¹H NMR is a powerful tool for identifying and quantifying impurities, especially residual solvents.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Accurately weigh about 10-20 mg of the sample into an NMR tube.

    • Add ~0.7 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the peaks corresponding to the product and any visible impurities. The relative integration can be used to estimate the mole percent of each impurity. For accurate quantification (qNMR), a certified internal standard is required.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_identification Impurity Identification cluster_action Corrective Actions start Unexpected Experimental Result (e.g., low yield, side products) check_purity Assess Purity of This compound start->check_purity run_hplc Perform HPLC-UV Analysis check_purity->run_hplc run_nmr Perform ¹H NMR Analysis check_purity->run_nmr process_impurities Process-Related Impurities Present? (e.g., starting materials, reagents) run_hplc->process_impurities run_nmr->process_impurities degradation_impurities Degradation Products Present? (e.g., hydrolysis products) process_impurities->degradation_impurities No purify Purify Starting Material (e.g., column chromatography, recrystallization) process_impurities->purify Yes new_batch Use a New, High-Purity Batch degradation_impurities->new_batch Yes adjust_protocol Adjust Experimental Protocol (e.g., stoichiometry, reaction conditions) degradation_impurities->adjust_protocol No purify->adjust_protocol new_batch->adjust_protocol

Caption: Troubleshooting workflow for identifying and addressing impurity issues.

Synthesis_Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 tert-Butyl 4-aminobutanoate Product tert-Butyl N-Cbz-4-aminobutanoate SM1->Product Imp1 Unreacted tert-Butyl 4-aminobutanoate SM1->Imp1 SM2 Benzyl Chloroformate (Cbz-Cl) SM2->Product Imp2 Benzyl Alcohol (from Cbz-Cl hydrolysis) SM2->Imp2 Imp3 Dibenzyl Carbonate (byproduct) SM2->Imp3

Caption: Potential process-related impurities from synthesis.

strategies to improve the solubility of tert-Butyl N-Cbz-4-aminobutanoate in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tert-Butyl N-Cbz-4-aminobutanoate. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to address solubility challenges during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a protected amino acid derivative. Its structure contains both nonpolar moieties (tert-Butyl, Cbz-group benzyl ring) and polar functional groups (carbamate, ester). This amphiphilic nature means its solubility is highly dependent on the chosen solvent system. While it is generally soluble in many common polar aprotic organic solvents, challenges can arise, particularly at higher concentrations or in complex reaction mixtures.

Q2: Which common organic solvents are recommended for reactions involving this compound?

The most frequently utilized solvents for reactions with protected amino acids, such as peptide synthesis, are polar aprotic solvents.[1] These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

NMP is often considered an excellent choice as it effectively solvates peptide chains and can improve coupling yields.[1] DCM is also widely used, especially in Boc-chemistry protocols, as it readily dissolves most Boc-protected amino acids.[1]

Q3: How does temperature affect the solubility of this compound?

Increasing the temperature generally increases the solubility of most organic compounds, including this one.[2] Gentle heating of the reaction mixture can be an effective strategy to dissolve the compound fully. However, it is crucial to consider the thermal stability of all reactants and reagents in the mixture to avoid degradation. For instance, some coupling reagents or protected amino acids may decompose at elevated temperatures.

Q4: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent or a solvent mixture is a powerful strategy for enhancing the solubility of sparingly-soluble protected peptides.[1][3] For particularly difficult cases, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) have been shown to be highly effective.[3] Even mixtures of more common solvents, such as DCM and DMF, have been reported to be superior to either solvent alone in certain applications.[1]

Troubleshooting Guide

Problem: My this compound will not dissolve in a standard solvent (e.g., DCM, DMF) at the desired concentration.

This is a common issue when working with protected amino acids, which can sometimes aggregate. Follow this troubleshooting workflow to find a suitable solvent system.

Solubility_Troubleshooting start Insolubility Issue: Compound won't dissolve solvent_check 1. Confirm Solvent Purity & Dryness start->solvent_check sonication 2. Apply Physical Methods: - Vortex - Sonicate solvent_check->sonication If no improvement success Solubility Achieved solvent_check->success Soluble heating 3. Gentle Heating (Monitor for degradation) sonication->heating If still insoluble sonication->success Soluble alt_solvent 4. Switch to Stronger Polar Aprotic Solvent (e.g., NMP, DMSO) heating->alt_solvent If still insoluble heating->success Soluble solvent_mixture 5. Use a Solvent Mixture - DCM/DMF - TFE/DCM - HFIP/DCM alt_solvent->solvent_mixture If no improvement alt_solvent->success Soluble protocol 6. Perform Systematic Solvent Screening (See Protocol Below) solvent_mixture->protocol For persistent issues solvent_mixture->success Soluble protocol->success Optimal system found

Caption: Troubleshooting workflow for addressing poor solubility.

Problem: My starting material precipitates out of the solution during the reaction.

This indicates that the solubility of this compound is decreasing as the reaction progresses, which can be due to changes in the composition of the reaction medium or temperature fluctuations.

Solutions:

  • Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to maintain a lower concentration.

  • Add a Co-Solvent: Introduce a stronger solubilizing agent (e.g., NMP or DMSO) as a co-solvent to the reaction mixture.

  • Maintain Temperature: If the reaction was initially heated to achieve dissolution, ensure the temperature is maintained consistently throughout the process.

  • Consider "Greener" Alternatives: Solvents like propylene carbonate have been shown to be effective replacements for DMF and DCM in peptide synthesis and may offer different solubility profiles.[4]

Solvent Properties for Reaction Media

The choice of solvent is critical for reaction success. The following table summarizes the properties of common solvents used in syntheses involving protected amino acids.

SolventAbbreviationPolarity (Dielectric Constant)Boiling Point (°C)Key Considerations
N,N-DimethylformamideDMF36.7153Good all-purpose solvent, but can decompose to form dimethylamine impurities.[1]
N-Methyl-2-pyrrolidoneNMP32.2202More polar and often better at solvating than DMF; a preferred choice for many chemists.[1]
DichloromethaneDCM9.140Excellent for dissolving Boc-protected amino acids but may not solvate growing peptide chains well.[1]
Dimethyl sulfoxideDMSO46.7189A very powerful solvent, often used for compounds that are insoluble in other media.[1][3]
TrifluoroethanolTFE26.774Often used in mixtures with DCM or trichloromethane to dissolve highly insoluble peptides.[3]
Propylene CarbonatePC65.1240A greener, polar aprotic solvent alternative to DMF and DCM.[4]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for systematically testing various solvents and solvent mixtures to identify the optimal conditions for dissolving this compound.

Solvent_Screening_Workflow start Start: Prepare Samples step1 1. Weigh 10 mg of compound into 5 separate vials. start->step1 step2 2. Add 0.5 mL of a single test solvent to each vial (e.g., DCM, THF, DMF, NMP, DMSO). step1->step2 step3 3. Vortex each vial for 1 min. Sonicate for 5 min if necessary. step2->step3 step4 4. Observe and record solubility at room temp (Soluble, Partially Soluble, Insoluble). step3->step4 step5 5. For insoluble samples, warm gently to 40°C for 10 min. step4->step5 If not fully soluble end End: Identify Optimal Solvent System step4->end If soluble step6 6. Observe and record solubility again. step5->step6 step7 7. If still insoluble, test solvent mixtures (e.g., 1:1 DCM/DMF, 1:4 TFE/DCM). step6->step7 If not fully soluble step6->end If soluble step7->end

Caption: Experimental workflow for systematic solvent screening.

Methodology:

  • Preparation: Accurately weigh a small, consistent amount (e.g., 10 mg) of this compound into several small glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different high-purity solvent. Test a range of solvents from less polar to more polar (e.g., Toluene, THF, DCM, Acetonitrile, DMF, NMP, DMSO).

  • Initial Dissolution Attempt: Vigorously vortex each vial for 30-60 seconds. If the solid persists, place the vials in a sonicator bath for 5-10 minutes.[2]

  • Observation at Room Temperature: Carefully observe each vial and record the results as "Fully Soluble," "Partially Soluble," or "Insoluble."

  • Heating: For any samples that are not fully soluble, gently warm them in a water bath or on a heating block (e.g., to 40-50°C).[2][5] Do not use excessive heat to avoid potential degradation.

  • Observation after Heating: After 10-15 minutes of warming, observe the samples again and record the solubility.

  • Testing Mixtures: If single solvents are ineffective, repeat the process using promising solvent mixtures based on the initial screen and literature recommendations (e.g., 1:1 DMF/DCM, 1:4 TFE/DCM).[1][3]

  • Analysis: Compare the results to determine the most effective solvent or solvent mixture that achieves complete dissolution at the desired concentration with minimal heating.

References

Validation & Comparative

A Head-to-Head Comparison: Tert-Butyl N-Cbz-4-aminobutanoate vs. Fmoc-4-aminobutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group strategy is a critical determinant of success. This guide provides an objective comparison of two key building blocks, tert-Butyl N-Cbz-4-aminobutanoate and Fmoc-4-aminobutanoic acid, offering insights into their respective performance characteristics based on established principles of peptide chemistry. By examining their properties, experimental performance, and procedural workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

Executive Summary

The selection between the Carbobenzyloxy (Cbz) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies for 4-aminobutanoic acid represents a fundamental choice between two distinct and well-established methodologies in solid-phase peptide synthesis (SPPS). This compound is utilized within the Boc/Cbz strategy, which relies on acidic conditions for deprotection of the N-terminal protecting group. In contrast, Fmoc-4-aminobutanoic acid is central to the Fmoc/tBu strategy, which employs basic conditions for N-terminal deprotection. This fundamental difference in chemical orthogonality dictates the selection of resins, side-chain protecting groups, and overall synthetic strategy. Generally, the Fmoc strategy is favored for its milder deprotection conditions and the ability to monitor the reaction progress spectrophotometrically, often leading to higher purity and yield of the final peptide.[1]

Data Presentation: A Comparative Overview

The following tables summarize the key chemical properties and expected performance metrics of this compound and Fmoc-4-aminobutanoic acid in solid-phase peptide synthesis.

Table 1: Chemical and Physical Properties

PropertyThis compoundFmoc-4-aminobutanoic acid
CAS Number 5105-79-3116821-47-7
Molecular Formula C₁₆H₂₃NO₄C₁₉H₁₉NO₄
Molecular Weight 293.36 g/mol 325.36 g/mol
N-Terminal Protecting Group Carbobenzyloxy (Cbz)9-fluorenylmethoxycarbonyl (Fmoc)
C-Terminal Protecting Group tert-Butyl (tBu)None (Free Acid)
Solubility Generally soluble in a range of organic solvents.Good solubility in common SPPS solvents like DMF and NMP.[2]

Table 2: Performance in Solid-Phase Peptide Synthesis (SPPS)

ParameterThis compound (Boc/Cbz Strategy)Fmoc-4-aminobutanoic acid (Fmoc/tBu Strategy)
Coupling Efficiency Generally high, but can be sequence-dependent.[3]Typically very high, often exceeding 99%.[1]
Deprotection Conditions Strong acid (e.g., Trifluoroacetic acid - TFA).[4]Mild base (e.g., 20% Piperidine in DMF).[5]
Deprotection Byproducts tert-butyl cations, which can lead to side reactions.[4]Dibenzofulvene (DBF), which needs to be scavenged.[6]
Reaction Monitoring Qualitative (e.g., Kaiser test).[7]Quantitative (UV absorbance of DBF-piperidine adduct).[7]
Overall Yield Can be lower for longer or complex peptides.[8]Generally higher, especially for long peptides.[1]
Side Reaction Risk Acid-catalyzed side reactions; potential for chain aggregation.[8]Base-induced side reactions (e.g., aspartimide formation).[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a comprehensive evaluation of both compounds.

Protocol 1: Determination of Coupling Efficiency

Objective: To quantify the efficiency of the coupling reaction for both this compound and Fmoc-4-aminobutanoic acid to a resin-bound amino acid.

Materials:

  • Rink Amide MBHA resin

  • This compound or Fmoc-4-aminobutanoic acid

  • HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • Kaiser test kit

  • UV-Vis Spectrophotometer

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (for Fmoc-resin): Treat the resin with 2 mL of 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling:

    • Dissolve 3 equivalents of either this compound or Fmoc-4-aminobutanoic acid and 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 20 minutes.[5]

    • Wash the resin with DMF (5 x 2 mL).

  • Quantification:

    • For Cbz-coupling: Perform a qualitative Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete or near-complete reaction.[7]

    • For Fmoc-coupling: After coupling, perform an Fmoc deprotection step with 20% piperidine in DMF. Collect the filtrate and measure the absorbance of the DBF-piperidine adduct at 301 nm. Calculate the loading based on the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹).[7] The coupling efficiency is the ratio of the measured loading to the initial resin loading.

Protocol 2: Determination of Deprotection Yield

Objective: To determine the yield of the N-terminal deprotection step for both Cbz and Fmoc protecting groups.

Procedure:

  • Prepare Resin: Start with a resin that has either this compound or Fmoc-4-aminobutanoic acid coupled to it (as prepared in Protocol 1).

  • Deprotection:

    • Cbz-deprotection: Treat the resin with 2 mL of a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 30 minutes.[5]

    • Fmoc-deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 10 minutes.[5]

  • Quantification:

    • For Cbz-deprotection: After cleavage, the peptide is precipitated, and the yield is determined by HPLC analysis of the crude product. The deprotection yield is inferred from the amount of successfully deprotected peptide.

    • For Fmoc-deprotection: The yield can be determined by quantifying the amount of the DBF-piperidine adduct in the filtrate via UV-Vis spectrophotometry, as described in Protocol 1.[7]

Protocol 3: Comparative Solubility Measurement

Objective: To compare the solubility of this compound and Fmoc-4-aminobutanoic acid in a common SPPS solvent.

Procedure:

  • Prepare saturated solutions of each compound in DMF at room temperature by adding an excess of the solid to a known volume of the solvent.

  • Equilibrate the solutions by stirring for 24 hours.

  • Centrifuge the solutions to pellet the undissolved solid.

  • Carefully take an aliquot of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a chromophore.

Visualizing the Workflows

The following diagrams illustrate the key chemical transformations and logical flows in the application of both protecting group strategies.

SPPS_Cbz_Strategy Resin Resin-NH2 Coupling Coupling (e.g., DCC/HOBt) Resin->Coupling Cbz_AA tert-Butyl N-Cbz-4-aminobutanoate Cbz_AA->Coupling Protected_Peptide Resin-NH-CO-(CH2)3-NH-Cbz Coupling->Protected_Peptide Deprotection Deprotection (TFA) Protected_Peptide->Deprotection Deprotected_Peptide Resin-NH-CO-(CH2)3-NH3+TFA- Deprotection->Deprotected_Peptide Elongation Further Elongation Deprotected_Peptide->Elongation Next_AA Next Boc-AA Next_AA->Elongation

Boc/Cbz Solid-Phase Peptide Synthesis Cycle.

SPPS_Fmoc_Strategy Resin Resin-NH2 Coupling Coupling (e.g., HCTU/DIPEA) Resin->Coupling Fmoc_AA Fmoc-4- aminobutanoic acid Fmoc_AA->Coupling Protected_Peptide Resin-NH-CO-(CH2)3-NH-Fmoc Coupling->Protected_Peptide Deprotection Deprotection (20% Piperidine/DMF) Protected_Peptide->Deprotection Deprotected_Peptide Resin-NH-CO-(CH2)3-NH2 Deprotection->Deprotected_Peptide Elongation Further Elongation Deprotected_Peptide->Elongation Next_AA Next Fmoc-AA Next_AA->Elongation

Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.

Conclusion

The choice between this compound and Fmoc-4-aminobutanoic acid is fundamentally a choice between the Boc/Cbz and Fmoc/tBu solid-phase peptide synthesis strategies. While both are viable, the Fmoc strategy, utilizing Fmoc-4-aminobutanoic acid, generally offers advantages in terms of milder deprotection conditions, ease of monitoring, and often higher overall yields, particularly for longer and more complex peptides.[1][8] The Boc/Cbz strategy, with this compound, remains a valuable tool, especially for sequences that may be sensitive to the basic conditions of Fmoc deprotection. Ultimately, the optimal choice will depend on the specific requirements of the target peptide, the available laboratory infrastructure, and the desired scale of the synthesis.

References

comparative study of different protecting groups for 4-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminobutanoic acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a crucial molecule in neuroscience research and drug development. Its bifunctional nature, containing both a primary amine and a carboxylic acid, often necessitates the use of protecting groups during chemical synthesis to achieve desired regioselectivity and prevent unwanted side reactions. This guide provides a comparative analysis of common protecting groups for the amino and carboxylic acid functionalities of GABA, supported by experimental data and detailed protocols to aid in the selection of the most appropriate protection strategy.

Amino Group Protection: A Comparative Analysis

The protection of the nucleophilic amino group is paramount in many synthetic routes involving GABA. The most widely used amino-protecting groups are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The choice of protecting group depends on the overall synthetic strategy, particularly the required orthogonality and deprotection conditions.

Protecting GroupReagentsSolvent(s)Reaction TimeTemperatureYield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂O, NaOHDioxane/Water12-24 hRoom Temp.~95%Strong acid (e.g., TFA in DCM, HCl in dioxane)
Fmoc Fmoc-OSu, Na₂CO₃Dioxane/Water12-16 h0 °C to Room Temp.87-93%Base (e.g., 20% piperidine in DMF)
Cbz Benzyl chloroformate (Cbz-Cl), NaHCO₃THF/Water20 h0 °C~90%Hydrogenolysis (H₂, Pd/C)

Key Considerations for Amino Group Protection:

  • Boc: Offers good stability under a wide range of conditions but requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.

  • Fmoc: Is prized for its base-lability, making it orthogonal to acid-labile protecting groups like tert-butyl esters. This is a cornerstone of solid-phase peptide synthesis.

  • Cbz: Its removal by catalytic hydrogenation offers a mild and orthogonal deprotection strategy, provided the molecule does not contain other reducible functional groups.

Carboxylic Acid Group Protection: A Comparative Analysis

Esterification is the most common method for protecting the carboxylic acid moiety of GABA. Methyl, benzyl, and tert-butyl esters are frequently employed, each with distinct characteristics regarding their introduction and cleavage.

Protecting GroupReagentsSolvent(s)Reaction TimeTemperatureYield (%)Deprotection Conditions
Methyl Ester Methanol, SOCl₂ or HClMethanol17 hRefluxHigh (often used crude)Acidic or basic hydrolysis
Benzyl Ester Benzyl alcohol, SOCl₂Benzyl alcohol4 hRefluxHigh (crystalline solid)Hydrogenolysis (H₂, Pd/C)
tert-Butyl Ester Isobutylene, H₂SO₄ (catalytic) or (Boc)₂O, DMAPDioxane48 hRoom Temp.Moderate to HighStrong acid (e.g., TFA in DCM)

Key Considerations for Carboxylic Acid Protection:

  • Methyl Ester: Simple to introduce but its removal often requires harsh hydrolytic conditions that can affect other functional groups.

  • Benzyl Ester: Offers a mild deprotection method via hydrogenolysis, making it orthogonal to many other protecting groups.

  • tert-Butyl Ester: Is stable to many nucleophilic and basic conditions and is readily cleaved with acid, providing orthogonality with base-labile protecting groups like Fmoc.

Experimental Protocols

N-Boc Protection of 4-Aminobutanoic Acid
  • Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.0 eq) and stir until the GABA is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Acidify the mixture to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-aminobutanoic acid.

N-Fmoc Protection of 4-Aminobutanoic Acid
  • Dissolve 4-aminobutanoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in dioxane dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl to pH 2.

  • Collect the precipitate by filtration, wash with cold water, and dry to afford N-Fmoc-4-aminobutanoic acid.[1]

N-Cbz Protection of 4-Aminobutanoic Acid
  • Dissolve 4-aminobutanoic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 20 hours.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain N-Cbz-4-aminobutanoic acid.[2]

4-Aminobutanoic Acid Methyl Ester Hydrochloride Synthesis
  • Suspend 4-aminobutanoic acid (1.0 eq) in methanol.

  • Bubble anhydrous HCl gas through the suspension at room temperature for 5-10 minutes.

  • Reflux the reaction mixture for 17 hours.

  • Remove the solvent under reduced pressure to obtain 4-aminobutanoic acid methyl ester hydrochloride as a white solid.

4-Aminobutanoic Acid Benzyl Ester Hydrochloride Synthesis
  • Suspend 4-aminobutanoic acid (1.0 eq) in benzyl alcohol.

  • Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) dropwise over 30 minutes.

  • Slowly warm the mixture to reflux and maintain for 4 hours.

  • Cool the solution to room temperature and add diethyl ether to precipitate the product.

  • Collect the crystals by filtration and recrystallize from ethanol/diethyl ether to yield 4-aminobutanoic acid benzyl ester hydrochloride.[3]

4-Aminobutanoic Acid tert-Butyl Ester Synthesis
  • Suspend N-Boc-4-aminobutanoic acid (1.0 eq) in dichloromethane.

  • Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the mixture at room temperature for 48 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting N-Boc-4-aminobutanoic acid tert-butyl ester can then be deprotected at the amino group using standard acidic conditions (e.g., TFA in DCM) to yield the title compound.

Visualization of Protection and Deprotection Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 4-aminobutanoic acid.

Protection_Deprotection_Workflows cluster_amino Amino Group Protection/Deprotection cluster_carboxyl Carboxylic Acid Protection/Deprotection GABA_A 4-Aminobutanoic Acid Protected_Amino N-Protected GABA GABA_A->Protected_Amino Protection (Boc, Fmoc, Cbz) Protected_Amino->GABA_A Deprotection GABA_C 4-Aminobutanoic Acid Protected_Carboxyl GABA Ester GABA_C->Protected_Carboxyl Esterification (Me, Bn, tBu) Protected_Carboxyl->GABA_C Deprotection

Caption: General workflows for amino and carboxylic acid protection.

Orthogonal_Protection_Strategy Start 4-Aminobutanoic Acid N_Protected N-Fmoc-GABA Start->N_Protected Fmoc-OSu, Na₂CO₃ Fully_Protected N-Fmoc-GABA-OtBu N_Protected->Fully_Protected Isobutylene, H₂SO₄ N_Deprotected H₂N-GABA-OtBu Fully_Protected->N_Deprotected 20% Piperidine/DMF Final_Product Modified GABA Derivative N_Deprotected->Final_Product Further Synthesis (e.g., Peptide Coupling) Final_Deprotection 4-Aminobutanoic Acid Derivative Final_Product->Final_Deprotection TFA/DCM

Caption: Example of an orthogonal protection strategy.

Conclusion

The selection of protecting groups for 4-aminobutanoic acid is a critical decision in the design of a synthetic route. This guide provides a comparative overview of commonly used protecting groups for both the amino and carboxylic acid functionalities. By considering the stability, orthogonality, and deprotection conditions of each group, researchers can devise a robust and efficient synthetic strategy for the preparation of GABA derivatives for a wide range of applications in medicinal chemistry and neuroscience.

References

validation of peptide sequences containing tert-Butyl N-Cbz-4-aminobutanoate by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount. The incorporation of non-standard amino acids, such as tert-Butyl N-Cbz-4-aminobutanoate, introduces unique challenges and necessitates robust analytical methodologies. This guide provides a comparative overview of mass spectrometry-based approaches for the validation of these modified peptides, supported by predicted fragmentation patterns and detailed experimental protocols.

The validation of a peptide sequence containing this compound relies on confirming both the overall mass of the peptide and the correct sequence of amino acids, including the precise location of the modification. Tandem mass spectrometry (MS/MS) is the primary tool for this, providing structural information through the fragmentation of the peptide backbone and the modification itself.

Predicted Fragmentation Behavior

Based on the structure of this compound, which includes a carbobenzyloxy (Cbz) protecting group and a tert-butyl ester, specific fragmentation patterns can be anticipated under common dissociation techniques.

  • Collision-Induced Dissociation (CID): In CID, the most probable fragmentation pathways for the this compound modification involve the neutral loss of the tert-butyl group (56 Da) and potentially the entire Cbz group (135 Da) or components thereof. The peptide backbone will primarily yield b- and y-type ions.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile modifications. It is expected that ETD will predominantly cleave the peptide backbone, generating c- and z-type ions, while leaving the this compound modification largely intact on the fragment ions. This allows for unambiguous localization of the modification within the peptide sequence.

A comparison of the expected outcomes from these fragmentation methods is crucial for selecting the optimal analytical strategy.

Comparative Analysis of Validation Strategies

The validation of a peptide containing this compound can be approached through several mass spectrometry-based strategies. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.

Validation StrategyPrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HR-MS) Accurate mass measurement of the intact peptide.Provides high confidence in the elemental composition of the peptide.Does not provide sequence information or locate the modification.
Tandem MS (CID) Fragmentation of the peptide by collision with an inert gas.Widely available; effective for generating b- and y-ion series for sequence confirmation.Can lead to the loss of labile modifications, potentially complicating spectral interpretation.
Tandem MS (ETD/HCD) Alternative fragmentation methods (Electron Transfer/Higher-Energy Collisional Dissociation).ETD is excellent for localizing labile modifications. HCD can provide complementary fragmentation information to CID.ETD is most effective for multiply charged precursors. HCD may still result in some modification loss.
Database Searching Matching experimental MS/MS spectra against a database of theoretical spectra.Automated and high-throughput.Requires the modification to be defined in the search parameters. May fail if fragmentation is unusual.
De Novo Sequencing Manual or algorithmic interpretation of MS/MS spectra without a database.Can identify completely unknown sequences or modifications.Can be complex and time-consuming; may require high-quality spectra.

Experimental Protocols

A generalized workflow for the validation of a peptide containing this compound is outlined below.

Peptide Synthesis and Purification

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be adapted for the incorporation of the modified amino acid.

  • Resin: Rink Amide resin for C-terminal amide peptides.

  • Coupling: Use a standard coupling reagent such as HBTU/DIEA.

  • Deprotection: Use piperidine in DMF to remove the Fmoc group.

  • Cleavage and Deprotection: A cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5) is used to cleave the peptide from the resin and remove side-chain protecting groups. The Cbz group on the modification may also be cleaved under these conditions. If the intact modified peptide is desired, a milder cleavage method may be necessary.

  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water) to a concentration of approximately 1 pmol/µL.

  • Instrumentation: A hybrid quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with ESI and capable of both CID and ETD is recommended.

  • Data Acquisition:

    • MS1 Scan: Acquire a high-resolution full scan to determine the accurate mass of the intact peptide.

    • MS/MS Scans: Select the precursor ion of the modified peptide for fragmentation using both CID and ETD in separate runs or using a decision-tree method.

Data Analysis
  • Database Search: Use a search algorithm (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS/MS spectra against a sequence database containing the peptide of interest. The mass of the this compound modification must be specified as a variable modification.

  • Manual/De Novo Analysis: Manually inspect the MS/MS spectra to confirm the b-, y-, c-, and z-ion series and to identify fragment ions corresponding to the modification.

Visualizing the Workflow and Predicted Fragmentation

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis cluster_validation Validation Outcome SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification HRMS High-Resolution MS1 Purification->HRMS Purified Peptide CID Tandem MS (CID) HRMS->CID ETD Tandem MS (ETD) HRMS->ETD DB_Search Database Search CID->DB_Search De_Novo De Novo Sequencing CID->De_Novo ETD->DB_Search ETD->De_Novo Validated Validated Peptide Sequence DB_Search->Validated De_Novo->Validated

Caption: Experimental workflow for peptide validation.

Fragmentation_Comparison cluster_cid CID Fragmentation cluster_etd ETD Fragmentation Peptide Modified Peptide Precursor Ion b_ions b-ions Peptide->b_ions Backbone Cleavage y_ions y-ions Peptide->y_ions Backbone Cleavage Neutral_Loss Neutral Loss of tert-Butyl (56 Da) Peptide->Neutral_Loss Sidechain Fragmentation c_ions c-ions with intact modification Peptide->c_ions Backbone Cleavage z_ions z-ions with intact modification Peptide->z_ions Backbone Cleavage

Caption: Predicted fragmentation pathways in CID vs. ETD.

Conclusion

The validation of peptides containing this compound by mass spectrometry is a multi-faceted process requiring careful consideration of the analytical strategy. While high-resolution mass spectrometry can confirm the elemental composition, tandem mass spectrometry is essential for sequence verification and localization of the modification. A combined approach utilizing both CID and ETD fragmentation, followed by database searching and manual spectral interpretation, provides the most comprehensive and robust validation. The predictable neutral loss of the tert-butyl group in CID can serve as a diagnostic marker, while the preservation of the modification in ETD is key for its unambiguous placement within the peptide sequence. This guide provides a framework for researchers to develop and implement effective validation strategies for these and other similarly modified peptides.

A Comparative Guide to Orthogonal Protecting Group Strategies for tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. For bifunctional compounds like 4-aminobutanoic acid (GABA), a derivative of the neurotransmitter, orthogonal protection is a key strategy that allows for the selective deprotection of one functional group in the presence of another. This guide provides a detailed comparison of orthogonal deprotection strategies for tert-Butyl N-Cbz-4-aminobutanoate, a commonly used building block. We will delve into the performance of the tert-butyl (tBu) ester and the carboxybenzyl (Cbz) amine protecting groups, compare them with viable alternatives, and provide supporting experimental data and protocols.

The Orthogonal Cbz/tBu Strategy: A Head-to-Head Comparison

The core of the orthogonal strategy for this compound lies in the differential lability of the Cbz and tert-butyl protecting groups. The Cbz group is stable to acidic conditions but readily cleaved by hydrogenolysis, while the tert-butyl ester is stable to hydrogenolysis but is easily removed under acidic conditions. This orthogonality allows for the selective unmasking of either the amine or the carboxylic acid functionality, enabling stepwise synthetic transformations.

Deprotection Pathways

The selective deprotection of this compound can be visualized as two distinct pathways:

G This compound This compound N-Cbz-4-aminobutanoic acid N-Cbz-4-aminobutanoic acid This compound->N-Cbz-4-aminobutanoic acid  TFA/DCM tert-Butyl 4-aminobutanoate tert-Butyl 4-aminobutanoate This compound->tert-Butyl 4-aminobutanoate  H2, Pd/C 4-Aminobutanoic acid (GABA) 4-Aminobutanoic acid (GABA) N-Cbz-4-aminobutanoic acid->4-Aminobutanoic acid (GABA)  H2, Pd/C tert-Butyl 4-aminobutanoate->4-Aminobutanoic acid (GABA)  TFA/DCM

Caption: Orthogonal deprotection of this compound.

Performance Data

The efficiency of these deprotection methods is critical. Below is a summary of typical reaction conditions and reported yields for the deprotection of Cbz and tert-butyl groups on similar amino acid derivatives. While specific data for this compound is not extensively published in a comparative format, the following table provides representative data from the literature for analogous systems.

Protecting GroupReagents and ConditionsSubstrate ExampleReaction TimeYield (%)Reference
tert-Butyl Ester Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)N-Boc-amino acid tert-butyl ester2-4 hours>95[1]
Cbz (Z) Group H₂, 10% Pd/C in Methanol or THFN-Cbz-amino acid1-3 hours>95[2]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented are typical for standard deprotection protocols.

Alternative Orthogonal Strategies for 4-Aminobutanoic Acid

While the Cbz/tBu strategy is robust, other orthogonal protecting group combinations are also widely employed in peptide synthesis and are applicable to GABA derivatives. The most common alternative is the Fmoc/tBu strategy.

The Fmoc/tBu Strategy

In this approach, the amine is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid is protected as a tert-butyl ester. This combination offers a different orthogonality, where the amine can be deprotected under mild basic conditions (e.g., piperidine in DMF), and the carboxylic acid is removed with acid.

G tert-Butyl N-Fmoc-4-aminobutanoate tert-Butyl N-Fmoc-4-aminobutanoate N-Fmoc-4-aminobutanoic acid N-Fmoc-4-aminobutanoic acid tert-Butyl N-Fmoc-4-aminobutanoate->N-Fmoc-4-aminobutanoic acid  TFA/DCM tert-Butyl 4-aminobutanoate tert-Butyl 4-aminobutanoate tert-Butyl N-Fmoc-4-aminobutanoate->tert-Butyl 4-aminobutanoate  20% Piperidine/DMF 4-Aminobutanoic acid (GABA) 4-Aminobutanoic acid (GABA) N-Fmoc-4-aminobutanoic acid->4-Aminobutanoic acid (GABA)  20% Piperidine/DMF tert-Butyl 4-aminobutanoate->4-Aminobutanoic acid (GABA)  TFA/DCM

Caption: Orthogonal deprotection of tert-Butyl N-Fmoc-4-aminobutanoate.

Comparison of Cbz/tBu vs. Fmoc/tBu Strategies
FeatureCbz/tBu StrategyFmoc/tBu Strategy
Amine Deprotection Hydrogenolysis (H₂, Pd/C)Mild base (e.g., 20% piperidine in DMF)
Carboxyl Deprotection Acidolysis (e.g., TFA in DCM)Acidolysis (e.g., TFA in DCM)
Advantages Cbz is very stable to a wide range of reagents. Hydrogenolysis is a clean reaction.Fmoc deprotection is very mild and fast. Avoids the use of heavy metal catalysts.
Disadvantages Requires specialized equipment for hydrogenation (hydrogen gas, catalyst). Pd catalysts can be expensive and require careful handling and removal.The dibenzofulvene byproduct of Fmoc deprotection can form adducts. Piperidine is toxic.
Compatibility Not compatible with other reducible groups (e.g., alkynes, alkenes, some aromatic systems).Not compatible with base-sensitive functionalities.

Experimental Protocols

Below are detailed experimental protocols for the selective deprotection of this compound.

Protocol 1: Selective Deprotection of the tert-Butyl Ester

Objective: To synthesize N-Cbz-4-aminobutanoic acid from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Cbz-4-aminobutanoic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Selective Deprotection of the Cbz Group

Objective: To synthesize tert-Butyl 4-aminobutanoate from this compound.

Materials:

  • This compound

  • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous MeOH or THF in a round-bottom flask or a specialized hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas (this cycle should be repeated 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude tert-butyl 4-aminobutanoate.

  • The product is often pure enough for subsequent steps, but can be purified by distillation or column chromatography if necessary.

Conclusion

The orthogonal Cbz/tBu protecting group strategy for this compound offers a reliable and high-yielding approach for the selective functionalization of the amino and carboxylic acid moieties. The choice between this and alternative strategies, such as the Fmoc/tBu combination, will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions. The provided experimental protocols serve as a starting point for researchers to implement these deprotection strategies in their synthetic endeavors. Careful monitoring and optimization are always recommended to achieve the best results for a specific application.

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Peptides with tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The choice between solution-phase and solid-phase peptide synthesis (SPPS) is a critical decision that impacts yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of these two methodologies, with a specific focus on the incorporation of the non-standard amino acid derivative, tert-Butyl N-Cbz-4-aminobutanoate.

At a Glance: Solution-Phase vs. Solid-Phase Peptide Synthesis

FeatureSolution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle Reactions occur in a homogeneous solution.Peptide is assembled on an insoluble solid support (resin).
Typical Scale Grams to kilograms.[1]Milligrams to grams.
Purification Required after each step (e.g., extraction, crystallization).[1]Performed at the end, after cleavage from the resin.
Reagent Stoichiometry Near-equimolar amounts of reagents.Excess reagents are used to drive reactions to completion.[2]
Automation Difficult to automate.[3]Readily automated.[3]
Time per Cycle Hours to days.Minutes to hours.
Typical Crude Purity Generally higher due to intermediate purification.Variable, dependent on sequence and coupling efficiency.
Overall Yield Can be lower due to losses during intermediate purification steps.Generally higher for longer peptides due to simplified workflow.[4]
Ideal Application Synthesis of short peptides, large-scale production.[1]Synthesis of long peptides, peptide libraries, and high-throughput synthesis.[5]

Experimental Data: A Comparative Overview

The following table presents hypothetical but representative experimental data for the synthesis of a dipeptide, for instance, by coupling this compound with an N-terminally protected amino acid. These values are based on typical outcomes reported for analogous couplings in the literature.[6][7][8]

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Target Peptide DipeptideDipeptide
Starting Materials This compound, N-Fmoc-AlanineFmoc-NH-SAL resin, Fmoc-Alanine, Fmoc-N-Cbz-4-aminobutanoic acid
Coupling Reagent HBTU/HOBt/DIPEAHBTU/HOBt/DIPEA
Reaction Time (per coupling) 2-4 hours1-2 hours
Purification Method Liquid-liquid extraction, Flash chromatographyCleavage from resin, Precipitation, RP-HPLC
Crude Purity (by HPLC) ~90-95%~85-90%
Overall Yield ~75-85%~80-90%
Solvent Consumption HighModerate to High
Ease of Handling More complex, requires careful monitoring of each step.Simpler, with repetitive washing and deprotection steps.

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide

This protocol outlines the coupling of N-Fmoc-Alanine to this compound.

Materials:

  • N-Fmoc-Alanine

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation: Dissolve N-Fmoc-Alanine (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF. Stir the mixture at 0°C for 15 minutes.

  • Coupling: To the activated amino acid solution, add a solution of this compound (1.0 eq) in DMF. Add DIPEA (2.5 eq) dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the dipeptide using techniques such as NMR and mass spectrometry.

Solid-Phase Synthesis of a Dipeptide

This protocol describes the synthesis of the same dipeptide on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-NH-SAL resin (Super Acid Labile)

  • Fmoc-Alanine

  • Fmoc-N-Cbz-4-aminobutanoic acid (prepared from this compound by Boc deprotection and subsequent Fmoc protection)

  • HBTU

  • HOBt

  • DIPEA

  • DMF

  • DCM

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-NH-SAL resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Pre-activate Fmoc-Alanine (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq).

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling:

    • Repeat the Fmoc deprotection step as in step 2.

    • Pre-activate Fmoc-N-Cbz-4-aminobutanoic acid (3 eq) and couple it to the resin-bound alanine as described in step 3.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.

Visualizing the Workflows

The following diagrams illustrate the distinct workflows of solution-phase and solid-phase peptide synthesis.

SolutionPhase A Start: Protected Amino Acid 1 (this compound) C Coupling Reaction in Solution A->C B Activation of Protected Amino Acid 2 B->C D Work-up & Purification 1 C->D E Protected Dipeptide D->E F Deprotection E->F G Final Peptide F->G

Caption: Workflow for Solution-Phase Peptide Synthesis.

SolidPhase cluster_cycle Synthesis Cycle (Repeated) Deprotection Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Cleavage Cleavage from Resin & Deprotection Washing->Cleavage Start Start: Resin Support Attach Attach First Protected Amino Acid Start->Attach Washing_init Washing Attach->Washing_init Washing_init->Deprotection Purification Final Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

References

A Cost-Benefit Analysis of tert-Butyl N-Cbz-4-aminobutanoate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the multi-step synthesis of complex molecules. This guide provides an objective comparison of tert-Butyl N-((benzyloxy)carbonyl)-4-aminobutanoate (tert-Butyl N-Cbz-4-aminobutanoate) with its commonly used alternatives, tert-Butyl N-(tert-butoxycarbonyl)-4-aminobutanoate (tert-Butyl N-Boc-4-aminobutanoate) and tert-Butyl N-(9-fluorenylmethyloxycarbonyl)-4-aminobutanoate (tert-Butyl N-Fmoc-4-aminobutanoate), for the large-scale synthesis of γ-aminobutyric acid (GABA) derivatives and other pharmaceutical intermediates.

This analysis focuses on key metrics relevant to industrial production, including reagent costs, reaction yields, scalability, and the economic impact of deprotection strategies. The quantitative data presented is collated from publicly available information and representative experimental protocols to provide a comprehensive overview for informed decision-making in process development and manufacturing.

Executive Summary

The choice between Cbz, Boc, and Fmoc protecting groups for the large-scale synthesis of tert-butyl 4-aminobutanoate derivatives involves a trade-off between raw material costs, reaction efficiency, and the expense and environmental impact of the deprotection step.

  • This compound offers a cost-effective protection strategy due to the relatively low price of benzyl chloroformate (Cbz-Cl). However, the traditional deprotection method via catalytic hydrogenation presents challenges in scalability, safety (handling of hydrogen gas), and catalyst cost and removal. Acid-mediated deprotection offers a safer and more economical alternative.

  • tert-Butyl N-Boc-4-aminobutanoate utilizes di-tert-butyl dicarbonate (Boc anhydride), which is moderately priced. The key advantage of the Boc group lies in its straightforward acid-labile deprotection, typically with trifluoroacetic acid (TFA). However, the cost and corrosive nature of TFA on an industrial scale can be significant drawbacks.

  • tert-Butyl N-Fmoc-4-aminobutanoate employs the more expensive 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Its primary advantage is the mild, base-labile deprotection, usually with piperidine, which offers orthogonality to acid-sensitive groups. While historically more expensive, the cost of Fmoc-protected amino acids has been decreasing, making it an increasingly viable option, especially in complex syntheses requiring orthogonal protection schemes.

Comparative Data at a Glance

ParameterThis compoundtert-Butyl N-Boc-4-aminobutanoatetert-Butyl N-Fmoc-4-aminobutanoate
Protecting Group Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Estimated Reagent Cost LowMediumHigh
Typical Protection Yield High (>90%)High (>95%)High (>90%)
Deprotection Method Catalytic Hydrogenation or Strong AcidStrong Acid (e.g., TFA)Base (e.g., Piperidine)
Deprotection Cost Medium-High (Catalyst/Safety) or Low-Medium (Acid)High (TFA Cost)Medium (Piperidine Cost)
Key Advantages Low reagent cost.Simple, high-yielding protection; straightforward deprotection.Mild deprotection; orthogonal to acid-labile groups.
Key Disadvantages Hydrogenation safety/cost; harsh acid deprotection.Corrosive and expensive deprotection reagent.High cost of protecting group reagent.

Experimental Protocols

Detailed experimental protocols for the synthesis and deprotection of each compound are provided below. These are representative procedures and may require optimization for specific large-scale applications.

Synthesis of Protected tert-Butyl 4-Aminobutanoates

Starting Material: tert-Butyl 4-aminobutanoate hydrochloride

General Procedure for N-Protection:

  • Dissolve tert-butyl 4-aminobutanoate hydrochloride in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water).

  • Add a base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) to neutralize the hydrochloride and free the amine.

  • Slowly add the protecting group reagent (Cbz-Cl, (Boc)₂O, or Fmoc-Cl) at a controlled temperature (typically 0-25 °C).

  • Stir the reaction mixture until completion (monitored by TLC or HPLC).

  • Perform an aqueous work-up to remove salts and water-soluble impurities.

  • Isolate the product by extraction with an organic solvent, followed by drying and evaporation.

  • Purify the crude product if necessary (e.g., by crystallization or chromatography).

Deprotection Protocols

1. Deprotection of this compound:

  • Catalytic Hydrogenolysis:

    • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a palladium on carbon catalyst (e.g., 5-10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.

    • Upon reaction completion, filter off the catalyst.

    • Evaporate the solvent to obtain the deprotected amine.

  • Acid-Mediated Deprotection:

    • Dissolve the Cbz-protected compound in a suitable solvent.

    • Add a strong acid such as HBr in acetic acid or isopropanol hydrochloride.

    • Stir at room temperature or with gentle heating until deprotection is complete.

    • Neutralize the reaction mixture and isolate the product.

2. Deprotection of tert-Butyl N-Boc-4-aminobutanoate:

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the amine salt.

3. Deprotection of tert-Butyl N-Fmoc-4-aminobutanoate:

  • Dissolve the Fmoc-protected compound in a suitable solvent (e.g., dimethylformamide or dichloromethane).

  • Add a solution of piperidine (typically 20% in the same solvent).

  • Stir at room temperature for 10-30 minutes.

  • Remove the solvent and by-products under reduced pressure.

  • Isolate the product, often as a salt after an acidic work-up.

Cost Analysis

The following tables provide an estimated cost comparison for the protection and deprotection steps on a large scale. Prices are based on bulk chemical supplier listings and are subject to market fluctuations.

Table 1: Estimated Cost of Protecting Group Reagents (per mole)

ReagentMolecular Weight ( g/mol )Estimated Bulk Price (USD/kg)Estimated Cost (USD/mole)
Benzyl Chloroformate (Cbz-Cl)170.5950 - 1008.50 - 17.00
Di-tert-butyl dicarbonate ((Boc)₂O)218.25100 - 20021.80 - 43.60
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)258.70300 - 50077.60 - 129.30

Table 2: Estimated Cost of Deprotection Reagents (per mole of protected compound)

Deprotection MethodKey ReagentEstimated Bulk Price (USD/kg)Moles per Mole of SubstrateEstimated Cost (USD/mole)
Cbz Deprotection
Catalytic Hydrogenolysis10% Pd/C2,000 - 5,0000.01 - 0.05 (catalytic)20.00 - 250.00 (catalyst cost, excluding safety infrastructure)
Acid-MediatedHBr in Acetic Acid (33%)50 - 100~2-510.00 - 25.00 (reagent only)
Boc Deprotection Trifluoroacetic Acid (TFA)20 - 40~10-20 (solvent and reagent)22.80 - 91.20
Fmoc Deprotection Piperidine10 - 20~20 (20% solution)1.70 - 3.40

Note: Deprotection costs are highly dependent on the scale, work-up procedure, and solvent recycling strategies. The cost for catalytic hydrogenation does not include the significant capital and operational costs associated with high-pressure hydrogenation equipment and safety measures.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the protection and deprotection of tert-butyl 4-aminobutanoate using Cbz, Boc, and Fmoc protecting groups.

G cluster_cbz Cbz Protection/Deprotection cluster_boc Boc Protection/Deprotection cluster_fmoc Fmoc Protection/Deprotection start_cbz tert-Butyl 4-aminobutanoate protect_cbz Protection (Cbz-Cl, Base) start_cbz->protect_cbz protected_cbz tert-Butyl N-Cbz-4-aminobutanoate protect_cbz->protected_cbz deprotect_cbz Deprotection (H2, Pd/C or Acid) protected_cbz->deprotect_cbz end_cbz 4-Aminobutanoic Acid (after ester hydrolysis) deprotect_cbz->end_cbz start_boc tert-Butyl 4-aminobutanoate protect_boc Protection ((Boc)2O, Base) start_boc->protect_boc protected_boc tert-Butyl N-Boc-4-aminobutanoate protect_boc->protected_boc deprotect_boc Deprotection (TFA) protected_boc->deprotect_boc end_boc 4-Aminobutanoic Acid (after ester hydrolysis) deprotect_boc->end_boc start_fmoc tert-Butyl 4-aminobutanoate protect_fmoc Protection (Fmoc-Cl, Base) start_fmoc->protect_fmoc protected_fmoc tert-Butyl N-Fmoc-4-aminobutanoate protect_fmoc->protected_fmoc deprotect_fmoc Deprotection (Piperidine) protected_fmoc->deprotect_fmoc end_fmoc 4-Aminobutanoic Acid (after ester hydrolysis) deprotect_fmoc->end_fmoc G cluster_factors Decision Factors cluster_choices Protecting Group Choice Cost Cost Cbz Cbz Cost->Cbz Low Reagent Cost Boc Boc Cost->Boc Moderate Reagent Cost Fmoc Fmoc Cost->Fmoc High Reagent Cost Scalability Scalability Scalability->Cbz Hydrogenation challenges Scalability->Boc Good Scalability->Fmoc Good Safety Safety Safety->Cbz H2 gas hazard Safety->Boc Corrosive acid Safety->Fmoc Mild conditions Orthogonality Orthogonality Orthogonality->Cbz Limited Orthogonality->Boc Good with base-labile groups Orthogonality->Fmoc Excellent with acid-labile groups Downstream Chemistry Downstream Chemistry Downstream Chemistry->Orthogonality

Safety Operating Guide

Proper Disposal of tert-Butyl N-Cbz-4-aminobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe disposal of tert-Butyl N-Cbz-4-aminobutanoate (CAS No. 5105-79-3), a common reagent in organic synthesis, particularly in the field of peptide chemistry. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). While a comprehensive, publicly available SDS for this compound is not readily found, information on structurally similar compounds indicates that it should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

Disposal Procedures

The primary method for the disposal of this compound and its contaminated containers is through an approved hazardous waste management facility. It is crucial to follow local, state, and federal regulations for chemical waste disposal.

Waste Categorization: Based on available data for similar compounds, waste containing this compound should be categorized as chemical hazardous waste.

Disposal Workflow:

Personal protective equipment for handling tert-Butyl N-Cbz-4-aminobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general safety and handling guidelines for tert-Butyl N-Cbz-4-aminobutanoate based on its chemical structure and information available for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to obtain the SDS from your chemical supplier for detailed and specific safety information before handling this compound. The information herein should be used as a supplementary guide and not as a replacement for a substance-specific SDS and a thorough risk assessment.

Overview of Potential Hazards

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

  • Combustibility: While not expected to be highly flammable, it may be combustible and can emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon decomposition by heating.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes recommended PPE based on general laboratory best practices for handling similar chemical compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.To protect eyes from direct contact and splashes, which could cause serious irritation or damage.
Skin Protection - Gloves: Wear chemically resistant gloves. Nitrile or neoprene gloves are often suitable for handling organic chemicals, but it is crucial to check the manufacturer's glove selection guide for compatibility and breakthrough times. Discard and replace gloves immediately if they become contaminated. - Lab Coat: A standard laboratory coat should be worn at all times. - Additional Protection: For larger quantities or procedures with a high risk of splashing, consider an impervious apron or coveralls.To prevent skin contact, which may cause irritation or absorption of the chemical.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.To prevent respiratory tract irritation from inhalation of dust or vapors.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is critical for maintaining a safe laboratory environment.

Operational Plan:

  • Procurement and Storage:

    • Obtain the Safety Data Sheet (SDS) from the supplier before the chemical arrives.

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Handling and Use:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling.[1]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • All waste containing this compound should be considered chemical waste.

  • Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent materials) in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[1][3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal obtain_sds Obtain & Review SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in Fume Hood ppe_selection->fume_hood wear_ppe Wear Selected PPE fume_hood->wear_ppe weigh_transfer Weigh & Transfer wear_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate remove_ppe Properly Remove & Dispose of PPE experiment->remove_ppe waste_collection Collect Chemical Waste decontaminate->waste_collection label_waste Label Waste Container waste_collection->label_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store_waste Store Waste in Designated Area label_waste->store_waste dispose_waste Dispose via Institutional Protocol store_waste->dispose_waste

Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-Cbz-4-aminobutanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-Cbz-4-aminobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.